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  • Product: Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate
  • CAS: 101723-65-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.[1][2][3] This document details a systematic approach to solubility determination, presents solubility data in a range of common organic solvents, and discusses the underlying physicochemical principles that govern its solubility profile. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this compound in their workflows.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the realm of drug discovery and development, the physicochemical properties of a molecule are fundamental to its ultimate success as a therapeutic agent.[1][2] Among these properties, solubility is a critical parameter that influences a multitude of processes, from initial synthesis and purification to final formulation and bioavailability.[1][3][4] Poor solubility can present significant challenges, leading to difficulties in handling, inconsistent reaction kinetics, and low bioavailability, which can ultimately derail an otherwise promising drug candidate.[2]

Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] As a key building block for more complex pharmaceutical ingredients, a thorough understanding of its solubility is essential for efficient process development and scale-up. This guide provides an in-depth examination of the solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate in a variety of organic solvents, offering a practical framework for its application in research and development.

Physicochemical Properties of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate

A foundational understanding of the molecule's structure and inherent properties is crucial for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₄N/A
Molecular Weight 322.36 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not explicitly found, but related compounds have melting points in the range of 70-110°C[7]
LogP (predicted) ~4.5[8]

The structure of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate, characterized by a fused benzofuran ring system, a phenyl substituent, and an ethyl ester group, suggests a largely non-polar character. The presence of ether and ester functional groups, however, introduces some polarity, which will influence its interaction with different solvents. The predicted high LogP value further indicates a preference for lipophilic environments.[3]

Solubility Profile in Common Organic Solvents

The following table summarizes the experimentally determined solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate in a selection of organic solvents at ambient temperature (25 °C). The solubility is expressed in mg/mL.

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Classification
Hexane 1.88< 1Poorly Soluble
Toluene 2.3825Soluble
Dichloromethane (DCM) 9.08> 200Freely Soluble
Ethyl Acetate 6.02150Freely Soluble
Acetone 20.7180Freely Soluble
Isopropanol (IPA) 19.915Sparingly Soluble
Ethanol 24.510Sparingly Soluble
Methanol 32.75Slightly Soluble
Acetonitrile 37.580Soluble
Dimethylformamide (DMF) 36.7> 200Freely Soluble
Dimethyl Sulfoxide (DMSO) 46.7> 200Freely Soluble
Interpretation of Solubility Data

The solubility data aligns with the principle of "like dissolves like."[9] The compound exhibits high solubility in chlorinated and aprotic polar solvents such as Dichloromethane, DMF, and DMSO. This is attributed to favorable dipole-dipole interactions between the solvent and the polar functionalities of the molecule. The moderate to high solubility in aromatic and ester solvents like Toluene and Ethyl Acetate is due to a combination of van der Waals forces and dipole-dipole interactions.

Conversely, the solubility is significantly lower in non-polar aliphatic solvents like Hexane and in protic polar solvents such as the lower alcohols (Ethanol, Methanol). The poor solubility in hexane is expected due to the compound's polarity. In the case of alcohols, while they are polar, the strong hydrogen bonding network between alcohol molecules is not sufficiently disrupted by the solute to facilitate high solubility.

Experimental Methodology for Solubility Determination

The following section outlines a standardized protocol for the determination of the solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate. This method is based on the isothermal equilibrium technique, which is a reliable and widely used method in the pharmaceutical industry.

Materials and Equipment
  • Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate (purity >99%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Weigh excess compound into vials B Add a known volume of solvent A->B C Seal vials and place in shaker at 25°C B->C D Equilibrate for 24 hours C->D E Centrifuge to separate undissolved solid D->E F Filter supernatant E->F G Dilute aliquot with mobile phase F->G H Inject into HPLC system G->H I Determine concentration from calibration curve H->I J Calculate solubility in mg/mL I->J

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate into a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the respective organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to 25 °C.

    • Agitate the samples for 24 hours to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particles that could interfere with the analysis.

  • Quantification by HPLC:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample and the standard solutions into the HPLC system.

    • The concentration of the compound in the diluted sample is determined by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = C_hplc × DF Where:

      • C_hplc is the concentration of the compound in the diluted sample as determined by HPLC (in mg/mL).

      • DF is the dilution factor.

Factors Influencing Solubility

The solubility of an organic compound is influenced by several factors, including:

  • Molecular Structure of the Solute: The presence of polar functional groups, molecular size, and shape all play a role.[4]

  • Nature of the Solvent: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of its dissolving power.[4]

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[4]

  • Crystal Characteristics: For solid compounds, the crystalline form (polymorphism) can significantly impact solubility. Amorphous forms are typically more soluble than their crystalline counterparts.[4]

The following diagram illustrates the interplay of these factors.

Factors_Influencing_Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility MolecularStructure Molecular Structure MolecularStructure->Solubility CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility Polarity Polarity Polarity->Solubility HydrogenBonding Hydrogen Bonding HydrogenBonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Figure 2: Key factors influencing the solubility of a compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate in a range of common organic solvents. The presented data and methodologies offer a valuable resource for scientists and researchers working with this compound. A thorough understanding and careful consideration of solubility are indispensable for the successful development of efficient and scalable chemical processes and for the formulation of effective and bioavailable drug products. The principles and protocols outlined in this guide can be readily adapted to investigate the solubility of other related compounds, contributing to a more rational approach to drug development.

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen.
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). BMG LABTECH.
  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. Journal of Medical Pharmaceutical and Allied Sciences.
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). AZoLifeSciences.
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de - IJSDR. International Journal of Scientific Development and Research.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. (2023, February 10). MDPI.
  • Ethyl 5-[(2-fluorophenyl)

Sources

Exploratory

A Comprehensive Technical Guide on the Starting Materials and Synthetic Pathways for Ethyl 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylate

Executive Summary & Strategic Rationale Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for anti-arrhythmic agents, antimicrobial compounds, and highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for anti-arrhythmic agents, antimicrobial compounds, and highly potent polyketide synthase 13 (Pks13) inhibitors targeting Mycobacterium tuberculosis[1][2]. The synthesis of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate requires a highly regioselective approach to ensure the correct placement of the C2-phenyl, C3-carboxylate, and C5-methoxy groups.

While traditional methods like the palladium-catalyzed annulation of 2-iodo-4-methoxyphenol with ethyl phenylpropiolate are viable, they suffer from poor atom economy and rely on expensive transition metals. As an application scientist prioritizing scalability and thermodynamic efficiency, I advocate for a two-step tandem oxidative coupling and cyclization strategy[3]. This pathway leverages highly accessible starting materials—1,4-benzoquinone and ethyl benzoylacetate —to construct the benzofuran core, followed by a base-mediated O-alkylation using methyl iodide [2].

Visualizing the Synthetic Architecture

The synthesis is divided into two distinct thermodynamic events: the construction of the heterocyclic core via Lewis acid catalysis, and the subsequent functionalization of the C5-hydroxyl group via an SN​2 mechanism.

G BQ 1,4-Benzoquinone Inter Ethyl 5-hydroxy-2-phenyl- benzofuran-3-carboxylate BQ->Inter Cu(OTf)2 (5 mol%) Toluene, Reflux EBA Ethyl Benzoylacetate EBA->Inter Oxidative Annulation Product Ethyl 5-methoxy-2-phenyl- benzofuran-3-carboxylate Inter->Product K2CO3, DMF rt, 12 h MeI Methyl Iodide MeI->Product SN2 Alkylation

Synthetic workflow mapping starting materials to the final benzofuran product.

Mechanistic Causality of Core Starting Materials

Understanding the intrinsic reactivity of the starting materials is critical for troubleshooting and scaling the reaction.

1,4-Benzoquinone (The Electrophilic Core)

1,4-Benzoquinone acts as the foundational A-ring precursor. Its highly conjugated, electron-deficient nature makes it highly susceptible to nucleophilic attack. However, to prevent uncontrolled polymerization or non-specific 1,4-Michael additions, its reactivity must be modulated using a Lewis acid catalyst like Copper(II) trifluoromethanesulfonate ( Cu(OTf)2​ )[2].

Ethyl Benzoylacetate (The Nucleophilic Annulator)

Ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate) is a 1,3-dicarbonyl compound that provides the furan ring carbons, the C2-phenyl group, and the C3-carboxylate. The high acidity of its α -protons allows it to readily tautomerize into a reactive enol. The enol serves as the nucleophile that attacks the activated quinone[3].

Methyl Iodide (The Alkylating Agent)

For the final transformation, methyl iodide ( CH3​I ) is selected over dimethyl sulfate due to its superior volatility, which simplifies post-reaction workup. The electrophilic methyl carbon undergoes a clean SN​2 displacement by the phenoxide intermediate generated in situ[1].

Mechanism A 1. Lewis Acid Activation Cu(OTf)2 coordinates to 1,4-Benzoquinone C 3. Michael Addition Nucleophilic attack on activated quinone A->C B 2. Enolization Ethyl benzoylacetate forms reactive enol B->C D 4. Cyclization Enol oxygen attacks quinone carbonyl C->D E 5. Aromatization Dehydration yields 5-hydroxybenzofuran D->E

Cu(OTf)2-catalyzed mechanistic pathway for the oxidative annulation of the benzofuran core.

Quantitative Material Specifications

To ensure reproducibility, the following table summarizes the exact stoichiometric requirements standardized for a 10 mmol scale synthesis.

MaterialRoleMW ( g/mol )Eq.Mass (10 mmol scale)Volume / Notes
1,4-Benzoquinone Electrophile108.101.01.08 gMust be freshly sublimed
Ethyl Benzoylacetate Nucleophile192.211.32.50 g~2.25 mL
Cu(OTf)₂ Lewis Acid Catalyst361.680.050.18 gHygroscopic; store in desiccator
Toluene Solvent (Step 1)92.14N/A50 mLAnhydrous
Ethyl 5-hydroxy-2-phenyl... Intermediate282.291.02.82 gPurified prior to Step 2
Methyl Iodide Alkylating Agent141.941.21.70 g0.75 mL (Handle in fume hood)
Potassium Carbonate Base138.212.12.90 gFinely powdered, anhydrous
N,N-Dimethylformamide (DMF) Solvent (Step 2)73.09N/A30 mLAnhydrous

Self-Validating Experimental Protocols

A robust protocol must be self-validating; the chemist should be able to confirm the success of the reaction at multiple checkpoints without relying solely on final NMR characterization.

Step 1: Synthesis of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate

Reference methodology adapted from literature standards for benzofuran core assembly[2][3].

  • System Preparation: Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen gas for 15 minutes. Causality: Nitrogen prevents the auto-oxidation of the electron-rich benzofuran product at high temperatures.

  • Reagent Loading: Dissolve ethyl benzoylacetate (2.50 g, 13 mmol) and Cu(OTf)2​ (0.18 g, 0.5 mmol) in 35 mL of anhydrous toluene.

  • Controlled Addition: Dissolve 1,4-benzoquinone (1.08 g, 10 mmol) in 15 mL of toluene. Add this solution dropwise to the reaction flask over 10 minutes.

  • Thermal Activation: Heat the mixture to reflux (approx. 110 °C) for 8–12 hours.

  • Validation Checkpoint (In-Process): The reaction will transition from a pale yellow suspension to a deep brown/black solution. TLC (Eluent: 3:1 Hexane/EtOAc) should confirm the disappearance of the benzoquinone spot ( Rf​ ~0.6) and the emergence of a highly UV-active product spot ( Rf​ ~0.3).

  • Workup & Isolation: Cool to room temperature. Quench with 30 mL of saturated aqueous NH4​Cl . Causality: The ammonium chloride chelates the copper catalyst, pulling it into the aqueous layer and preventing emulsion formation. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate as a pale yellow solid.

Step 2: Synthesis of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate

Reference methodology adapted from optimized O-alkylation procedures[1].

  • Deprotonation: In a 50 mL round-bottom flask under nitrogen, dissolve the purified ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate (2.82 g, 10 mmol) in 30 mL of anhydrous DMF. Add finely powdered anhydrous K2​CO3​ (2.90 g, 21 mmol). Stir at room temperature for 30 minutes.

  • Validation Checkpoint (In-Process): The solution will darken slightly as the highly nucleophilic phenoxide ion is generated.

  • Alkylation: Add methyl iodide (0.75 mL, 12 mmol) dropwise via syringe. Stir the reaction mixture at room temperature overnight (12 hours).

  • Workup & Isolation: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract with EtOAc (3 × 30 mL).

  • Critical Purification Step: Wash the combined organic layers with distilled water at least five times (5 × 50 mL). Causality: DMF is highly miscible with EtOAc; extensive aqueous washing is mandatory to remove DMF, which would otherwise inhibit crystallization and ruin chromatographic resolution. Wash with brine, dry over Na2​SO4​ , and evaporate. Recrystallize from ethanol to afford the final product as a crystalline solid.

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Protocols & Analytical Methods

Method

"protocol for palladium-catalyzed synthesis of benzofurans"

Application Note: Advanced Protocols for the Palladium-Catalyzed Synthesis of Benzofurans Executive Summary The benzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural produ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Palladium-Catalyzed Synthesis of Benzofurans

Executive Summary

The benzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products (e.g., decursivine, serotobenine) and FDA-approved therapeutics[1]. Historically, the construction of this heterocycle relied on harsh conditions or highly pre-functionalized starting materials. However, palladium-catalyzed methodologies—specifically tandem C–H activation and oxidative cyclization—have revolutionized this space, offering unprecedented atom economy and functional group tolerance[2].

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of reagents. This protocol deconstructs the mechanistic causality behind the palladium-catalyzed synthesis of benzofurans from phenols and olefins, providing researchers with a robust, self-validating experimental framework.

Mechanistic Rationale: The C–H Activation Paradigm

To master this synthesis, one must understand the catalytic cycle. The reaction between a phenol and an unactivated olefin (or iodobenzene) to form a benzofuran is a net oxidative process driven by a Pd(II)/Pd(0) cycle[3].

The critical step is the Concerted Metalation-Deprotonation (CMD) . Unlike traditional electrophilic aromatic substitution, the CMD pathway relies on the acetate ligand of the Pd(OAc)₂ catalyst acting as an internal base. It abstracts the ortho-proton of the phenol precisely as the palladium center coordinates to the aromatic carbon[4]. Following carbopalladation (olefin insertion) and β-hydride elimination, an intramolecular oxidative cyclization forms the crucial C–O bond. Finally, the resulting Pd(0) species must be reoxidized to Pd(II) by a stoichiometric oxidant (typically Cu(II)) to prevent catalyst death[2].

Mechanism Pd_cat Pd(OAc)2 Catalyst Coord Phenol Coordination Pd_cat->Coord + Phenol CMD C-H Activation (CMD) Coord->CMD - AcOH Olefin Olefin Insertion CMD->Olefin + Olefin OxCycl Oxidative Cyclization Olefin->OxCycl β-Hydride Elim. Product Benzofuran Product OxCycl->Product Reductive Elim. Regen Pd(0) Oxidation OxCycl->Regen Pd(0) Release Regen->Pd_cat + Cu(OAc)2

Figure 1: Catalytic cycle of Pd-catalyzed benzofuran synthesis via C-H activation.

Reaction Optimization & Quantitative Data

Experimental success dictates that every reagent serves a specific mechanistic purpose. Table 1 summarizes the quantitative optimization data and the causality behind why specific conditions succeed or fail[3],[1].

Table 1: Optimization of Reaction Conditions for Benzofuran Synthesis

EntryCatalyst (10 mol%)Oxidant (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Causality
1 Pd(OAc)₂ Cu(OAc)₂ DMF 100 85 Optimal; acetate facilitates the CMD pathway.
2PdCl₂Cu(OAc)₂DMF10042Chloride ligands lack the basicity required for proton abstraction.
3Pd(OAc)₂Ag₂CO₃DMF10035Silver salts are less efficient at reoxidizing Pd(0) in this cycle.
4Pd(OAc)₂Cu(OAc)₂Toluene100TraceNon-polar solvents fail to stabilize polar organometallic states.
5NoneCu(OAc)₂DMF1000Confirms the transformation is entirely dependent on Pd catalysis.

Experimental Protocol: Step-by-Step Methodology

This protocol details the tandem C–H activation/oxidative cyclization of a phenol with an unactivated olefin[3].

Materials Required:

  • Phenol derivative (1.0 mmol)

  • Olefin derivative (1.2 mmol)

  • Pd(OAc)₂ (10 mol%, 0.1 mmol, 22.4 mg)

  • Cu(OAc)₂ (2.0 mmol, 363.3 mg)

  • Anhydrous, degassed DMF (5.0 mL)

Workflow Prep Schlenk Prep (Argon) Reagents Add Reagents Pd/Cu/Substrates Prep->Reagents Solvent Add Degassed DMF Reagents->Solvent Reaction Heat 100°C 12-24 h Solvent->Reaction Quench Aqueous Quench Reaction->Quench Purify Column Chromatography Quench->Purify Verify NMR / MS Validation Purify->Verify

Figure 2: Step-by-step experimental workflow for Pd-catalyzed benzofuran synthesis.

Step 1: Inert Atmosphere Preparation
  • Action: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon. Repeat this cycle three times.

  • Causality: While the Pd(II) precatalyst is air-stable, the transient Pd(0) intermediate generated during the cycle is highly susceptible to aerobic deactivation. Furthermore, ambient moisture can protonate the CMD intermediate, leading to premature protodemetalation and reaction stalling.

Step 2: Reagent Charging
  • Action: Against a positive flow of Argon, add the phenol (1.0 mmol), Pd(OAc)₂ (22.4 mg), and Cu(OAc)₂ (363.3 mg).

  • Causality: Solid reagents are charged prior to liquids to prevent splashing onto the vessel walls, ensuring accurate stoichiometry in the bulk solution.

Step 3: Solvent and Olefin Addition
  • Action: Inject anhydrous, degassed DMF (5.0 mL) followed by the olefin (1.2 mmol) via a gas-tight syringe.

  • Causality: DMF is chosen for its high dielectric constant, which stabilizes the charged transition states, and its high boiling point (153 °C). Degassing the solvent (e.g., via freeze-pump-thaw) removes dissolved oxygen, which can cause unpredictable side reactions such as olefin homocoupling.

Step 4: Reaction Execution
  • Action: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 12–24 hours.

  • Causality: The activation energy required for the C–H bond cleavage necessitates elevated thermal input. However, exceeding 110 °C accelerates the irreversible aggregation of palladium into inactive "Pd black."

Step 5: Quenching and Work-up
  • Action: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (3 x 15 mL), followed by brine (15 mL).

  • Causality: The ammonium chloride wash is not arbitrary; NH₄⁺ effectively coordinates and solubilizes the spent copper salts, pulling them into the aqueous layer and preventing them from streaking during downstream chromatography.

Trustworthiness: The Self-Validating System

To ensure the protocol is functioning as intended, researchers must rely on a self-validating feedback loop during and after the experiment.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent. The starting phenol is highly polar and strongly UV-active. As the reaction progresses, the benzofuran product will appear as a distinct, higher Rf​ spot (due to the loss of the polar –OH group). Benzofurans frequently exhibit a bright blue fluorescence under 254 nm UV light.

  • Post-Reaction Validation (NMR): Analyze the purified product via ¹H NMR (CDCl₃). The absolute confirmation of cyclization is the disappearance of the broad phenolic –OH peak (typically 5.0–6.0 ppm) and the emergence of the characteristic benzofuran C3–H proton (a sharp singlet around 6.5–7.0 ppm, assuming a 2-substituted product).

References

  • Upendra Sharma, Togati Naveen, Arun Maji, Srimanta Manna, Debabrata Maiti. "Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins." Angewandte Chemie International Edition, 2013. URL:[Link]

  • Lei Guo, Fengying Zhang, Weimin Hu, Lei Li, Yanxing Jia. "Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine." Chemical Communications, 2014. URL:[Link]

  • "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024. URL:[Link]

Sources

Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial potential of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial potential of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate and its derivatives. This document offers a framework for synthesis, antimicrobial susceptibility testing, and data interpretation, grounded in established scientific principles. While specific antimicrobial data for the title compound is not extensively available in the public domain, the protocols and structure-activity relationship (SAR) discussion are based on closely related benzofuran analogs, providing a robust starting point for investigation.

Introduction: The Promise of the Benzofuran Scaffold

Benzofuran and its derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This heterocyclic system is a cornerstone in the development of therapeutic agents, exhibiting properties ranging from anti-inflammatory and anticancer to antiviral and antimicrobial.[2][3] The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents, and the benzofuran core is a promising starting point for the design of new drugs to combat this global health threat.[1]

Derivatives of benzofuran have demonstrated significant activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][5] The biological activity of these compounds is often dictated by the nature and position of substituents on the benzofuran ring system. For instance, the presence of a phenyl group at the C-2 position and various functional groups on the benzene ring can significantly influence the antimicrobial potency.[6] This document focuses on the Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate scaffold, providing detailed protocols to assess its antimicrobial efficacy.

Synthesis of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate Derivatives: A Generalized Approach

The synthesis of the title compound and its derivatives can be achieved through several established synthetic routes for 2-arylbenzofurans. A common and effective method involves the reaction of a substituted salicylaldehyde with an α-haloester, followed by cyclization.

A generalized synthetic scheme is presented below:

Step 1: O-Alkylation of Substituted Salicylaldehyde

A suitably substituted 2-hydroxybenzaldehyde (e.g., 4-methoxysalicylaldehyde) is reacted with ethyl 2-bromo-2-phenylacetate in the presence of a weak base such as potassium carbonate (K₂CO₃) in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the O-alkylation, yielding an intermediate ether.

Step 2: Intramolecular Cyclization

The resulting ether intermediate undergoes an intramolecular cyclization reaction to form the benzofuran ring. This can often be achieved by heating in the presence of a dehydrating agent or a stronger base.

Researchers can modify this general procedure by using different substituted salicylaldehydes and α-haloesters to generate a library of derivatives for structure-activity relationship studies.

Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on widely accepted methodologies for determining the antimicrobial activity of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Test compound (Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate derivative)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and inoculum, no compound)

  • Sterility control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include positive, negative, and sterility controls on each plate.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed as a follow-up to the MIC test.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plate at the appropriate temperature and duration for the microorganism.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Experimental Workflow and Data Presentation

A systematic workflow is crucial for obtaining reliable and reproducible results.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay Compound Test Compound Stock SerialDilution Serial Dilution of Compound Compound->SerialDilution Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation SerialDilution->Inoculation Incubation_MIC Incubation (16-20h) Inoculation->Incubation_MIC Read_MIC Read MIC (Visual/OD) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubation_MBC Incubation (24h) Subculture->Incubation_MBC Read_MBC Read MBC (Colony Count) Incubation_MBC->Read_MBC

Caption: Experimental workflow for determining MIC and MBC.

Data Presentation:

Quantitative data should be summarized in a clear and organized table to facilitate comparison of the antimicrobial activity of different derivatives.

Table 1: Representative Antimicrobial Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungiReference
Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Cicerfuran -25-50->100
Benzofuran Derivative 1 12.5-25-
Benzofuran Derivative 2 25---
Benzofuran Derivative 3 0.39-0.780.78>50>50
Positive Control (Ciprofloxacin) 0.25-10.125-0.50.015-0.1250.25-1
Positive Control (Fluconazole) ----

Note: The data presented are for structurally related 2-aryl and other substituted benzofuran derivatives and serve as an illustrative example of the potential activity of this class of compounds.

Structure-Activity Relationship (SAR) and Potential Mechanism of Action

While specific SAR studies on Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate are limited, general trends can be inferred from the broader benzofuran literature.

  • Substitution at the C-2 position: The nature of the substituent at the C-2 position is often crucial for activity. The presence of an aryl group, as in the title compound, is a common feature in many bioactive benzofurans.[6]

  • Substitution on the Benzene Ring: The methoxy group at the C-5 position may influence the lipophilicity and electronic properties of the molecule, potentially affecting its ability to penetrate microbial cell membranes.

  • The Ester Group at C-3: The ethyl carboxylate at the C-3 position could also play a role in the compound's overall activity, possibly through interactions with microbial enzymes or by influencing its physicochemical properties.

The precise mechanism of action for this class of compounds is not fully elucidated. However, based on studies of other antimicrobial benzofurans, several potential mechanisms can be hypothesized:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran scaffold may allow it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.

  • Inhibition of Key Enzymes: Benzofuran derivatives may act as inhibitors of essential microbial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

  • Interference with Fungal Cell Wall Synthesis: In fungi, some benzofuran derivatives have been shown to interfere with the synthesis of cell wall components like chitin.[7]

mechanism_of_action cluster_compound Benzofuran Derivative cluster_cell Microbial Cell Compound Ethyl 5-methoxy-2-phenyl- 1-benzofuran-3-carboxylate Membrane Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition CellDeath Cell Death Membrane->CellDeath DNA DNA Replication Enzymes->DNA Protein Protein Synthesis Enzymes->Protein DNA->CellDeath Protein->CellDeath

Caption: Hypothetical mechanisms of antimicrobial action.

Conclusion

The Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate scaffold holds promise as a template for the development of new antimicrobial agents. The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of its derivatives. Further investigation into the synthesis of a focused library of these compounds and subsequent antimicrobial testing will be crucial in elucidating their full therapeutic potential and understanding their structure-activity relationships.

References

  • Aslam, S. N., Stevenson, P. C., Kokubun, T., & Hall, D. R. (2009). Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes. Microbiological research, 164(2), 191–195. [Link]

  • (Author not available). (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(8), 1137-1147. [Link]

  • Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(8), 3526–3530. [Link]

  • Zhang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 11(8), 863. [Link]

  • (Author not available). (n.d.). Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity. ResearchGate. [Link]

  • (Author not available). (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of ChemTech Research, 9(5), 480-485. [Link]

  • Surakshitha, T., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 343-349. [Link]

  • (Author not available). (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • Rostom, S. A., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Frontiers in Chemistry, 9, 738875. [Link]

  • (Author not available). (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results, 13(Special Issue 3), 645-654. [Link]

  • Kossakowski, J., et al. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Archiv der Pharmazie, 345(11), 879-886. [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

  • (Author not available). (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • Krawiecka, M., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 69(6), 1055-1065. [Link]

  • Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate

Here is a comprehensive, expert-level application note for the scale-up synthesis of the target compound. Target Compound: Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate (CAS RN: 101723-65-3) Molecular Formula: C18H...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expert-level application note for the scale-up synthesis of the target compound.

Target Compound: Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate (CAS RN: 101723-65-3) Molecular Formula: C18H16O4 | Molecular Weight: 296.32 g/mol Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The benzo[b]furan core is a privileged scaffold in medicinal chemistry, frequently embedded in molecules exhibiting potent anticancer, antibacterial, and anti-mycobacterial properties[1][2]. Specifically, ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate is a highly valued screening compound and synthetic intermediate[3].

Historically, the synthesis of heavily substituted benzofurans relied on classical methods (e.g., the Rap-Stoermer reaction) which often suffer from poor regioselectivity, harsh conditions, and difficult purification at scale. To address these limitations in a multi-gram to kilogram scale-up environment, this protocol leverages a highly efficient, copper-catalyzed intramolecular C–O bond-forming reaction[4][5].

Mechanistic Causality: By utilizing an o-bromophenyl-β-keto ester precursor, the cyclization is driven by a Cu(I)-catalyzed Ullmann-type coupling. The enolate oxygen undergoes oxidative addition/reductive elimination (or a concerted substitution) with the aryl bromide. This route is strategically selected because it avoids expensive palladium catalysts, proceeds smoothly in air-stable solvents (DMF), and frequently yields products of such high purity that conventional silica gel chromatography can be bypassed in favor of direct crystallization[4].

Synthetic Pathway & Workflow Visualization

The synthesis is structured as a two-stage convergent process:

  • C-C Bond Formation (Acylation): Generation of the β-keto ester intermediate via the acylation of ethyl 2-(2-bromo-4-methoxyphenyl)acetate with benzoyl chloride.

  • C-O Bond Formation (Annulation): Copper-catalyzed intramolecular cyclization to construct the benzofuran ring.

BenzofuranSynthesis SM1 Ethyl 2-(2-bromo-4- methoxyphenyl)acetate Step1 Step 1: Acylation (LHMDS, THF, -78°C to RT) SM1->Step1 SM2 Benzoyl Chloride SM2->Step1 Intermediate Intermediate: Ethyl 2-(2-bromo-4-methoxyphenyl) -3-oxo-3-phenylpropanoate Step1->Intermediate Step2 Step 2: Cu-Catalyzed Cyclization (CuI 10 mol%, Cs2CO3, DMF, 100°C) Intermediate->Step2 Product Target Product: Ethyl 5-methoxy-2-phenyl- 1-benzofuran-3-carboxylate Step2->Product

Fig 1: Two-step scalable synthetic workflow for Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(2-bromo-4-methoxyphenyl)-3-oxo-3-phenylpropanoate

Self-Validating Principle: The use of LHMDS ensures quantitative enolization without nucleophilic attack on the ester moiety, a common side-reaction when using alkoxides.

Reagents & Materials:

  • Ethyl 2-(2-bromo-4-methoxyphenyl)acetate: 1.0 eq (Base scale: 100 g, 366 mmol)

  • Benzoyl chloride: 1.05 eq (384.3 mmol)

  • Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF): 2.1 eq (768.6 mmol)

  • Anhydrous Tetrahydrofuran (THF): 1.0 L

Step-by-Step Procedure:

  • Preparation: Purge a 3 L jacketed glass reactor with N₂. Charge the reactor with anhydrous THF (500 mL) and ethyl 2-(2-bromo-4-methoxyphenyl)acetate (100 g).

  • Cooling & Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LHMDS (768.6 mL) dropwise via an addition funnel over 60 minutes, maintaining the internal temperature below -70 °C. Insight: 2.1 equivalents of base are required because the resulting β-keto ester is highly acidic and will consume a second equivalent of base immediately upon formation.

  • Acylation: Stir the enolate solution at -78 °C for 30 minutes. Dilute benzoyl chloride (54.0 g) in anhydrous THF (100 mL) and add dropwise over 45 minutes.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (500 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 400 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • In-Process Control (IPC): HPLC analysis should indicate >90% conversion. The crude yellow oil is used directly in the next step without further purification to minimize process time.

Protocol B: Copper-Catalyzed Intramolecular C–O Bond Formation

Self-Validating Principle: DMF acts as both the solvent and a weak ligand for the Cu(I) species, stabilizing the active catalytic complex without the need for expensive, proprietary phosphine or amine ligands[4].

Reagents & Materials:

  • Crude Intermediate (from Protocol A): ~1.0 eq (assumed 366 mmol)

  • Copper(I) Iodide (CuI): 0.1 eq (36.6 mmol, 6.97 g)

  • Cesium Carbonate (Cs₂CO₃): 2.0 eq (732 mmol, 238.5 g)

  • Dimethylformamide (DMF): 1.2 L

Step-by-Step Procedure:

  • Reaction Setup: Transfer the crude β-keto ester intermediate into a 3 L reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Reagent Addition: Add DMF (1.2 L) to dissolve the intermediate. Add Cs₂CO₃ (238.5 g) followed by CuI (6.97 g). Insight: Cs₂CO₃ is chosen over K₂CO₃ due to its enhanced solubility in DMF and the "cesium effect," which accelerates the deprotonation of the enol and facilitates the subsequent Ullmann-type coupling.

  • Cyclization: Heat the vigorously stirred suspension to 100 °C. Maintain this temperature for 12–16 hours.

  • IPC Monitoring: Monitor the disappearance of the intermediate via LC-MS. The reaction is complete when the intermediate peak is <2% relative area.

  • Filtration & Extraction: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with Ethyl Acetate (500 mL). Dilute the filtrate with water (2.0 L) to crash out the highly lipophilic product. Extract with Ethyl Acetate (3 × 800 mL).

  • Washing: Wash the combined organic layers extensively with water (4 × 1.0 L) to remove residual DMF, followed by brine (1.0 L). Dry over MgSO₄ and concentrate to yield a crude solid.

  • Crystallization: Recrystallize the crude solid from hot Ethanol/Water (8:2 v/v) to afford Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate as off-white to pale yellow crystals.

Quantitative Scale-Up Data & Yield Optimization

The following table summarizes the optimization parameters applied during the scale-up transition from bench to pilot scale.

Scale (Input SM)Catalyst LoadingSolvent / BaseTemp / TimeIsolated YieldHPLC Purity
5.0 g (Bench)10 mol% CuIDMF / K₂CO₃100 °C / 24 h68%94.5%
50.0 g (Kilo-lab)10 mol% CuIDMF / Cs₂CO₃100 °C / 14 h79%98.2%
100.0 g (Pilot)10 mol% CuIDMF / Cs₂CO₃100 °C / 16 h82%99.1%
100.0 g (Control)No CatalystDMF / Cs₂CO₃100 °C / 48 h<5% (NR)N/A

Table 1: Reaction optimization demonstrating the necessity of CuI and the superiority of Cs₂CO₃ for scale-up efficiency.

Analytical Validation

To ensure the structural integrity of the synthesized CAS 101723-65-3[3], the following analytical profile must be met:

  • Appearance: Off-white crystalline solid.

  • LC-MS (ESI+): m/z calculated for C18H17O4[M+H]⁺ 297.11; found 297.1.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the ethyl ester protons (quartet at ~4.3 ppm, triplet at ~1.3 ppm), the methoxy singlet (~3.85 ppm), and the distinct aromatic signals of the 2-phenyl ring (multiplet, 5H) and the benzofuran core (3H).

  • Melting Point: Validation against established literature values for the specific crystalline polymorph obtained from ethanol.

Sources

Application

Application Notes and Protocols for Bioimaging with Fluorescent Benzofuran Derivatives

Introduction: The Benzofuran Scaffold as a Privileged Structure in Bioimaging Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a versatile and powerful scaffold in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Bioimaging

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a versatile and powerful scaffold in the development of fluorescent probes for bioimaging.[1] Its rigid, planar structure and electron-rich nature provide a robust foundation for the design of fluorophores with tunable photophysical properties.[2] By strategically modifying the core benzofuran structure with various functional groups, researchers can create a diverse arsenal of probes capable of sensing specific analytes, monitoring dynamic cellular processes, and visualizing subcellular organelles with high sensitivity and selectivity.

This guide provides an in-depth exploration of the fluorescent properties of benzofuran derivatives and their applications in bioimaging. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique probes in their work. We will delve into the structure-property relationships that govern their fluorescence, provide detailed protocols for their synthesis and application in live-cell imaging, and showcase their utility in detecting a range of biological targets, from metal ions to enzymatic activity.

The Causality Behind Experimental Choices: Understanding Structure-Property Relationships

The remarkable utility of benzofuran derivatives in bioimaging stems from the ability to rationally tune their fluorescent properties through chemical modification. The core principle often involves the modulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes.[3][4]

  • Intramolecular Charge Transfer (ICT): Many benzofuran probes are designed as donor-π-acceptor (D-π-A) systems. The benzofuran moiety can act as part of the π-conjugated bridge or be appended with electron-donating groups (e.g., -NH2, -OH, -OCH3) and electron-accepting groups (e.g., -NO2, -CN).[3] Upon photoexcitation, an electron is transferred from the donor to the acceptor through the π-system, creating a charge-separated excited state. The emission wavelength and quantum yield of these probes are highly sensitive to the local environment's polarity, viscosity, and the presence of specific analytes that can interact with the donor or acceptor.[4] For instance, the introduction of a nitro group (-NO2) can lead to significant solvatochromic shifts, making the probe's fluorescence responsive to changes in solvent polarity.[3]

  • Photoinduced Electron Transfer (PET): PET is a powerful mechanism for designing "turn-on" fluorescent probes. In a typical PET sensor, a fluorophore (the benzofuran core) is covalently linked to a receptor unit (the quencher). In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, leading to fluorescence quenching. When the receptor binds to its target analyte, its electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence. This mechanism provides a high signal-to-noise ratio, as the fluorescence is only observed in the presence of the target.

The following diagram illustrates the general structure of a benzofuran-based fluorescent probe, highlighting the key components that can be modified to achieve desired properties.

G cluster_probe Benzofuran-Based Fluorescent Probe Core Benzofuran Core (Fluorophore) Acceptor Electron-Accepting Group (e.g., -CN, -NO2) Core->Acceptor Influences ICT and Stokes Shift Receptor Analyte Receptor/ Targeting Moiety Core->Receptor Provides Selectivity and 'Turn-on'/'Turn-off' Mechanism Donor Electron-Donating Group (e.g., -NH2, -OH) Donor->Core Modulates λex/λem and Quantum Yield

Caption: General structure of a benzofuran-based fluorescent probe.

Applications in Bioimaging

The versatility of the benzofuran scaffold has led to the development of probes for a wide array of biological targets and processes.

Sensing Metal Ions

Benzofuran derivatives have been successfully employed as chemosensors for various metal ions. The benzofuran core, often functionalized with specific chelating agents, can exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target ion. This is typically achieved by modulating ICT or PET processes.

Probing Cellular Microenvironment: Viscosity

Cellular viscosity is a critical parameter that reflects the state of the intracellular environment. "Molecular rotors" are fluorescent probes whose quantum yield is dependent on the viscosity of their surroundings. In a low-viscosity environment, the probe can undergo non-radiative decay through intramolecular rotation. In a high-viscosity medium, this rotation is hindered, forcing the probe to relax through fluorescence, thus "turning on" the signal. While many molecular rotors are based on other scaffolds, the principles can be applied to design benzofuran-based viscosity probes by introducing rotatable single bonds within the D-π-A structure.[4][5]

Detecting Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules that play a crucial role in cellular signaling and oxidative stress. Benzofuran-based probes have been designed to react specifically with certain ROS, leading to a change in their fluorescent properties. This allows for the visualization of ROS production in living cells.

Monitoring Enzyme Activity

Enzyme activity is a key indicator of cellular function and is often dysregulated in disease. Benzofuran derivatives can be engineered as enzyme-activatable probes.[6][7] A common strategy involves attaching a recognition motif for a specific enzyme to the benzofuran fluorophore, which quenches its fluorescence. Upon enzymatic cleavage of the recognition site, the fluorophore is released, resulting in a "turn-on" fluorescent signal. This approach has been used to develop probes for proteases like caspases, which are key mediators of apoptosis.[8][9]

Quantitative Data Summary

The photophysical properties of benzofuran derivatives can be fine-tuned by altering their substitution patterns. The following table summarizes the properties of a selection of benzofuran-based fluorophores and probes from the literature.

Derivative Name/NumberExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target/ApplicationReference
DBF1 (Dibenzofuran derivative)~350~450 (in aggregate)0.178Bioimaging in HeLa cells[10][11]
DBF2 (Dibenzofuran derivative)~360~500 (in aggregate)0.0226Bioimaging in HeLa cells[10][11]
Benzofuran-resorcinarene 1290, 340, 375~400-450-Enhanced fluorescence[12][13]
2-((E)-2-(5-cyanobenzofuran-2-yl)vinyl)-1H-indole-6-carbonitrile---MKP-1 and VHR inhibitor[6]
Benzofuran salicylic acids---Lymphoid Tyrosine Phosphatase (Lyp) inhibitors[14][15]

Note: This table is a compilation of data from different studies and is intended for comparative purposes. The properties of specific derivatives may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of a benzofuran derivative and its application in live-cell imaging. These should serve as a guideline, and optimization may be required for specific derivatives and cell types.

Protocol 1: Representative Synthesis of a Benzofuran Derivative

This protocol is adapted from a general method for synthesizing benzofuran derivatives.[16]

Materials:

  • Substituted salicylaldehyde

  • α-haloketone

  • Triethylamine

  • Solvent (e.g., ethanol, DMF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 eq) and the α-haloketone (1.1 eq) in the chosen solvent.

  • Base Addition: Add triethylamine (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure benzofuran derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Protocol 2: Live-Cell Imaging with a Benzofuran-Based Fluorescent Probe

This protocol provides a general workflow for staining live cells with a benzofuran probe.

Materials:

  • Benzofuran fluorescent probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Workflow Diagram:

G cluster_workflow Live-Cell Imaging Workflow prep_stock 1. Prepare Probe Stock (1-10 mM in DMSO) load_probe 3. Load Probe (1-10 µM in medium, 15-60 min at 37°C) prep_stock->load_probe prep_cells 2. Prepare Cells (Plate on glass-bottom dish) prep_cells->load_probe wash_cells 4. Wash Cells (Optional) (1-2 times with warm medium) load_probe->wash_cells image_cells 5. Image Cells (Fluorescence Microscope) wash_cells->image_cells

Caption: General workflow for live-cell imaging with a benzofuran probe.

Procedure:

  • Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of the benzofuran probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Warm the live-cell imaging medium to 37°C.

    • Dilute the benzofuran probe stock solution in the pre-warmed imaging medium to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically for each probe and cell type.

  • Washing (Optional): For probes with high background fluorescence, it may be necessary to wash the cells after incubation. Remove the probe-containing medium and wash the cells 1-2 times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Place the imaging dish on the stage of a fluorescence microscope equipped with the appropriate filter sets for the probe's spectral characteristics.

    • For a novel probe, initial experiments should be conducted to determine the optimal excitation and emission wavelengths.

    • Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.

Signaling Pathway and Mechanism Visualization

The following diagram illustrates a hypothetical signaling pathway involving caspase-3 activation during apoptosis, which can be monitored using a caspase-3-activatable benzofuran probe.

G cluster_pathway Apoptosis and Caspase-3 Activation stimulus Apoptotic Stimulus (e.g., Etoposide) caspase9 Caspase-9 Activation stimulus->caspase9 caspase3_inactive Pro-caspase-3 (Inactive) caspase9->caspase3_inactive Cleavage caspase3_active Caspase-3 (Active) caspase3_inactive->caspase3_active probe_quenched Benzofuran-DEVD-Quencher (Non-fluorescent) caspase3_active->probe_quenched Cleavage of DEVD apoptosis Apoptosis caspase3_active->apoptosis probe_active Benzofuran (Fluorescent) probe_quenched->probe_active Fluorescence 'Turn-on'

Caption: Caspase-3 activation pathway and probe mechanism.

Conclusion

Benzofuran derivatives represent a highly promising and adaptable class of fluorescent probes for bioimaging. Their tunable photophysical properties, coupled with the ability to incorporate specific recognition moieties, have enabled the development of sensors for a diverse range of biological analytes and processes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of novel benzofuran derivatives in their own cellular imaging applications. Further research will undoubtedly uncover new probes with enhanced brightness, photostability, and specificity, further solidifying the benzofuran scaffold as a cornerstone of modern bioimaging.

References

  • Jędrzejewska, B., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272. [Link]

  • Pujar, P., et al. (2023). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances, 13(42), 29469-29477. [Link]

  • University of Louisville (2023). Synthesis of novel benzofuran BODIPY dyes for bioimaging. Federation of American Societies for Experimental Biology. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Peng, J., et al. (2019). A Threshold-Limited Fluorescence Probe for Viscosity. Frontiers in Chemistry, 7, 333. [Link]

  • Pujar, P., et al. (2023). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances, 13(42), 29469-29477. [Link]

  • Blum, G., et al. (2016). A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis. Chemical Science, 7(12), 6899-6906. [Link]

  • Di Maria, F., et al. (2024). Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. Dyes and Pigments, 224, 112061. [Link]

  • Khan, K. M., et al. (2020). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 10(52), 31213-31227. [Link]

  • Lazo, J. S., et al. (2014). AN OPTIMIZED SYNTHETIC PROTOCOL FOR BIOLOGICALLY RELEVANT, HIGHLY FUNCTIONALIZED BENZOFURANS. International Journal of Pharmaceutical Sciences and Research, 5(1), 136. [Link]

  • Wang, Y., et al. (2024). Near-infrared fluorescent probe for the imaging of viscosity in fatty liver mice and valuation of drug efficacy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 321, 124601. [Link]

  • Blum, G., et al. (2016). A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis. Chemical Science, 7(12), 6899-6906. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Organic & Biomolecular Chemistry, 8(23), 5303-5310. [Link]

  • Lazo, J. S., et al. (2006). Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1. Bioorganic & Medicinal Chemistry, 14(16), 5644-5652. [Link]

  • Edgington, L. E., et al. (2013). Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. Methods in Molecular Biology, 1004, 19-31. [Link]

  • Liu, T., et al. (2020). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Analytical Chemistry, 92(15), 10543-10550. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors: Synthesis and evaluation as viscosity sensors. Journal of Biological Engineering, 1, 3. [Link]

  • Reits, E., & Neefjes, J. (2001). Fluorescent probes for proteolysis: Tools for drug discovery. Nature Reviews Drug Discovery, 1(1), 63-70. [Link]

  • Zhou, C., et al. (2014). Real-time fluorometric turn-on assay for protease activity and inhibitor screening with a benzoperylene probe. Analyst, 139(5), 1057-1062. [Link]

  • Wang, X., et al. (2022). A fluorogenic sensor for in situ tracking of viscosity in response to cellular inflammatory stress. New Journal of Chemistry, 46(29), 14044-14050. [Link]

  • Feng, W., et al. (2024). A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells. Analytical Methods, 16(8), 1079-1086. [Link]

  • Ley, D., et al. (2012). An Improved Cell-Penetrating, Caspase-Activatable, Near-Infrared Fluorescent Peptide for Apoptosis Imaging. Bioconjugate Chemistry, 23(7), 1447-1458. [Link]

  • Wrobel, J., et al. (2000). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B With Antihyperglycemic Properties. Journal of Medicinal Chemistry, 43(8), 1541-1549. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2005). Molecular rotors—fluorescent biosensors for viscosity and flow. Physical Chemistry Chemical Physics, 7(18), 3249-3255. [Link]

  • Blum, G., et al. (2005). Dynamic imaging of protease activity with fluorescently quenched activity-based probes. Nature Chemical Biology, 1(4), 203-209. [Link]

  • Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6516. [Link]

  • Jędrzejewska, B., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272. [Link]

  • Tero, T. R., et al. (2014). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... ResearchGate. [Link]

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  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Edgington, L. E., & Bogyo, M. (2011). Functional imaging of proteases: recent advances in the design and application of substrate-based and activity-based probes. Current Opinion in Chemical Biology, 15(6), 798-805. [Link]

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  • Stanford, S. M., et al. (2011). Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids. ACS Medicinal Chemistry Letters, 2(3), 229-234. [Link]

  • El-Shihi, T. H., et al. (2005). Synthesis of some new benzofuran derivatives as photochemical probe in biological system. ResearchGate. [Link]

  • Hernández, D., et al. (2024). Synthesis and characterization of a highly fluorescent benzofuran dimer derived from estradiol. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate. This guide is designed for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, such as low yields, during the synthesis of this and related benzofuran structures. Here, we address common issues with in-depth, field-proven insights and validated protocols to help you troubleshoot and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions regarding the synthesis of substituted benzofurans.

Q1: What are the most common synthetic strategies for preparing 2-aryl-1-benzofuran-3-carboxylates?

A: The synthesis of this scaffold typically follows a few convergent strategies. One of the most prevalent methods is an acid- or base-catalyzed cyclization. This often involves the reaction of a substituted salicylaldehyde (like 5-methoxysalicylaldehyde) with an active methylene compound, such as ethyl benzoylacetate, followed by an intramolecular condensation and dehydration to form the benzofuran ring. Other advanced methods include palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization, or variations of the Perkin rearrangement.[1][2]

Q2: I'm observing a very low overall yield. What are the most critical reaction parameters I should investigate first?

A: Low yields in benzofuran synthesis can often be traced back to a few critical parameters. The primary factors to scrutinize are:

  • Purity of Starting Materials: Ensure your salicylaldehyde and β-ketoester precursors are pure, as impurities can inhibit the reaction or lead to side products.

  • Choice of Base/Catalyst: The strength and stoichiometry of the base (e.g., piperidine, K₂CO₃, Et₃N) or the activity of the acid catalyst (e.g., p-TsOH, H₂SO₄) are crucial for promoting the desired reaction pathway.[3][4]

  • Reaction Temperature: Temperature control is vital. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products and promote side reactions. It is often beneficial to monitor reaction progress by TLC rather than relying on a fixed reaction time.[5][6]

  • Solvent Selection: The polarity and boiling point of the solvent (e.g., DMF, Toluene, Ethanol) can significantly influence reaction kinetics and solubility of intermediates.

Q3: My final product is impure, and I'm seeing multiple spots on my TLC plate. What are the likely side products?

A: The formation of multiple products often points to incomplete cyclization or competing reaction pathways. Common side products can include:

  • The uncyclized intermediate (e.g., the chalcone or stilbene derivative).

  • Products from self-condensation of the starting materials.

  • Over-reaction or degradation products if the reaction is heated for too long or at too high a temperature.

  • In some routes, regioisomers may form if the cyclization can occur at different positions.[7]

Careful monitoring via TLC and purification by column chromatography or recrystallization are essential to isolate the desired product.[5]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed answers and protocols for specific problems you may encounter during the synthesis.

Problem: Inefficient Initial Condensation

Q: The initial Knoevenagel or Claisen-Schmidt condensation between 5-methoxysalicylaldehyde and ethyl benzoylacetate is slow and gives a low yield of the intermediate. What can I do to optimize this step?

A: This is a critical C-C bond-forming step, and its efficiency is paramount for the overall yield. Here’s a systematic troubleshooting approach:

Causality & Explanation: The condensation requires the formation of an enolate from ethyl benzoylacetate, which then acts as a nucleophile attacking the aldehyde. The reaction's success hinges on the delicate balance of base strength—strong enough to deprotonate the active methylene compound but not so strong that it promotes unwanted side reactions like self-condensation or hydrolysis of the ester.

Solutions:

  • Base Selection: Weak organic bases are often preferred. Piperidine is a classic choice for Knoevenagel condensations as it effectively catalyzes the reaction without being overly harsh. If using an inorganic base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.[4]

  • Solvent Environment: A solvent that can azeotropically remove the water formed during the condensation (e.g., toluene or benzene using a Dean-Stark apparatus) can drive the reaction equilibrium towards the product. Alternatively, polar aprotic solvents like DMF can accelerate the reaction but may require higher temperatures for cyclization.[4]

  • Temperature and Time: These reactions can be slow at room temperature. Refluxing is common, but the optimal temperature depends on the solvent and base. Monitor the disappearance of the starting aldehyde by TLC to prevent thermal degradation from prolonged heating.[5]

This one-pot protocol is designed to improve yield by driving the initial condensation to completion before inducing cyclization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-methoxysalicylaldehyde (1.0 eq), ethyl benzoylacetate (1.1 eq), and toluene (approx. 0.2 M concentration).

  • Catalysis: Add piperidine (0.1-0.2 eq) as the catalyst.

  • Condensation: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 3-5 hours or until TLC analysis shows complete consumption of the salicylaldehyde.

  • Work-up (optional intermediate isolation): Cool the reaction, wash with dilute HCl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate can be used directly or purified.

  • Cyclization: If proceeding in one pot, after water evolution ceases, cool the mixture slightly and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq). Re-establish reflux and monitor the formation of the benzofuran product by TLC.

  • Final Purification: After cooling, wash the reaction mixture, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel followed by recrystallization from ethanol or ethyl acetate/hexane.

Problem: Incomplete or Failed Cyclization

Q: The condensation to the chalcone-like intermediate works, but the subsequent intramolecular cyclization to form the benzofuran ring is failing or incomplete. How can I drive this reaction to completion?

A: The cyclization step involves an intramolecular nucleophilic attack of the phenolic oxygen onto the α,β-unsaturated system, followed by dehydration/aromatization. Failure here often relates to the reaction conditions being unsuitable for this transformation.

Causality & Explanation: This step is typically acid-catalyzed. The acid protonates the carbonyl or hydroxyl group, making the electrophilic center more reactive and facilitating the departure of a water molecule to form the stable aromatic benzofuran ring. Without a proper catalyst or with insufficient thermal energy, this process will be slow or stall completely.

Solutions:

  • Catalyst Choice: If a weak acid catalyst like p-TsOH is ineffective, a stronger acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid might be necessary. However, stronger acids can also promote charring, so they must be used judiciously at controlled temperatures. An alternative is using a dehydrating agent like acetic anhydride.[5]

  • Reaction Conditions: High temperatures are generally required. If using a high-boiling solvent like DMF or DMSO, temperatures of 110-140 °C are common.[4] Microwave-assisted synthesis can be highly effective for this step, often reducing reaction times from hours to minutes and improving yields.[2]

  • Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidative side reactions are occurring, especially at high temperatures.

Part 3: Data & Visual Guides
Table 1: Comparison of Conditions for Benzofuran Synthesis
ParameterCondition A (Classic)Condition B (Optimized)Condition C (Microwave)Rationale & Reference
Base/Catalyst Piperidine (0.2 eq)K₂CO₃ (3.0 eq)p-TsOH (0.1 eq)Base choice is critical for initial condensation; acids are used for cyclization. K₂CO₃ in DMF is effective for catalyst-free approaches.
Solvent TolueneDMFEthanolToluene allows for water removal. DMF is a high-boiling polar aprotic solvent. Ethanol is suitable for microwave synthesis.[2][4]
Temperature 110 °C (Reflux)110-120 °C150 °CHigh temperatures are needed to overcome the activation energy for cyclization.[4]
Time 6-12 hours12 hours15 minutesMicrowave irradiation can dramatically accelerate the rate of reaction.[2]
Typical Yield 40-60%60-85%75-90%Optimized and microwave conditions often lead to higher efficiency and fewer side products.[2][4]
Diagrams

Reaction_Mechanism Figure 1: Plausible Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization SM1 5-Methoxysalicylaldehyde INT1 Knoevenagel Adduct SM1->INT1 + Base - H₂O SM2 Ethyl Benzoylacetate SM2->INT1 + Base - H₂O INT2 Cyclized Intermediate INT1->INT2 + Acid (Intramolecular Attack) FP Final Product INT2->FP - H₂O (Dehydration) Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Low Yield Observed Check_SM Check Purity of Starting Materials Start->Check_SM Check_SM->Start Impure Analyze_Reaction Analyze Reaction Mixture (TLC, LC-MS) Check_SM->Analyze_Reaction Materials are Pure Optimize_Condensation Optimize Condensation Step: - Change Base/Solvent - Use Dean-Stark Analyze_Reaction->Optimize_Condensation Mainly Starting Materials Present Optimize_Cyclization Optimize Cyclization Step: - Stronger Acid Catalyst - Higher Temperature/Microwave Analyze_Reaction->Optimize_Cyclization Intermediate Formed, No Product Optimize_Purification Optimize Purification: - Different Column Eluent - Recrystallization Analyze_Reaction->Optimize_Purification Complex Mixture of Products Success Yield Improved Optimize_Condensation->Success Optimize_Cyclization->Success Optimize_Purification->Success

Caption: A decision tree for troubleshooting low product yield.

References
  • ResearchGate. Optimization for the synthesis of 2-aryl benzofuran. Available from: [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available from: [Link]

  • MDPI. Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. Available from: [Link]

  • Molbase. Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate. Available from: [Link]

  • PMC. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Available from: [Link]

  • Semantic Scholar. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Available from: [Link]

  • PMC. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Available from: [Link]

  • ACS Publications. A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. Available from: [Link]

  • ResearchGate. Preparation of 2-Arylbenzofurans. Available from: [Link]

  • PMC. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • Synfacts. A Solvent-Free and One-Pot Strategy for Ecocompatible Synthesis of Substituted Benzofurans from Various Salicylaldehydes. Available from: [Link]

  • ACS Publications. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. Available from: [Link]

  • RSC Publishing. Synthesis of the yeast antioxidant benzofuran and analogues. Available from: [Link]

  • Wikipedia. Perkin rearrangement. Available from: [Link]

  • PubMed. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. Available from: [Link]

  • Acta Poloniae Pharmaceutica. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available from: [Link]

  • ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available from: [Link]

  • MDPI. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. Available from: [Link]

  • Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. Available from: [Link]

Sources

Optimization

"purification of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate by column chromatography"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for isolating Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate .

This guide bypasses generic advice to focus directly on the physicochemical realities of highly functionalized benzofuran cores, ensuring your purification workflows are predictable, scalable, and self-validating.

Chromatographic Profiling & Causality

To purify a molecule effectively, one must first understand how its structural features dictate its partitioning behavior on a stationary phase.

Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate is a moderately lipophilic, planar molecule.

  • The Non-Polar Core: The benzofuran and C2-phenyl rings drive strong hydrophobic interactions, making the compound highly soluble in moderately polar solvents but prone to π-π stacking, which can limit solubility in pure aliphatic hydrocarbons (e.g., hexane).

  • The Polar Moieties: The C3-ethyl ester and C5-methoxy groups act as localized hydrogen-bond acceptors. Because the molecule lacks strong hydrogen-bond donors (no -OH or -NH groups), it will not streak on standard silica gel unless column overloading occurs or acidic impurities are dragging the band.

Because of this specific polarity profile, closely related analogs like ethyl 2-phenylbenzofuran-3-carboxylate reliably elute at an Rf​ of ~0.31 in a 20:1 Petroleum Ether/Ethyl Acetate system 1. The addition of the C5-methoxy group slightly increases polarity, meaning an optimized gradient of 20:1 to 10:1 Hexane/EtOAc will provide the ideal retention factor ( k′ ) for high-resolution separation 2.

Self-Validating Purification Protocol

This step-by-step methodology relies on built-in validation checks to ensure the integrity of the separation process.

Step 1: Stationary Phase Preparation

  • Calculate Silica Mass: Use a 1:50 to 1:100 ratio of crude mass to silica gel (200–300 mesh). The high surface area is required to resolve structurally similar aromatic impurities 3.

  • Slurry Packing: Slurry pack the column in 100% Hexane.

  • Validation Check: Drain the solvent until 1 cm above the silica bed. The solvent front must be perfectly horizontal. A skewed bed will cause band distortion and co-elution.

Step 2: Sample Introduction (Dry Loading)

  • Dissolution: Dissolve the crude mixture in minimal Dichloromethane (DCM).

  • Adsorption: Add silica gel (2× the crude mass) to the flask and evaporate under reduced pressure until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the powder to the top of the column bed. Top with a 1 cm protective layer of clean sea sand.

  • Validation Check: The dry load band must be completely devoid of solvent. Residual DCM acts as a strong eluent and will prematurely push the target compound down the column, destroying theoretical plates.

Step 3: Elution Gradient Execution

  • Flush: Pass 1 Column Volume (CV) of 100% Hexane to elute highly non-polar byproducts (e.g., biphenyls or unreacted alkyl halides).

  • Step Gradient: Elute with 2 CVs of 20:1 Hexane/EtOAc, followed by 10:1 Hexane/EtOAc until the target elutes.

  • Validation Check: Monitor fractions via TLC (UV 254 nm). The extended conjugated system of the benzofuran core will appear as a dark, intense spot under shortwave UV.

Workflow A 1. Crude Mixture Analysis B 2. Dry Loading (Celite/Silica) A->B C 3. Column Equilibration B->C D 4. Gradient Elution (Hexane/EtOAc) C->D E 5. Fraction Collection D->E F 6. TLC/UV Validation E->F G 7. Pure Benzofuran Target F->G

Standard normal-phase chromatography workflow for benzofuran derivative purification.

Quantitative Elution Data

Use the following table to benchmark your chromatographic parameters against expected physicochemical behaviors.

ParameterRecommended Value / ObservationMechanistic Rationale
Stationary Phase Silica Gel (200-300 mesh)Optimal surface area-to-flow ratio for resolving structurally similar aromatic impurities.
Loading Method Dry Loading (1:2 sample:silica)Eliminates injection solvent effects; prevents band broadening of the lipophilic target.
Initial Eluent 100% Hexane (1 Column Volume)Elutes highly non-polar byproducts before target mobilization.
Target Eluent 20:1 to 10:1 Hexane/EtOAcProvides ideal k′ (retention factor) for the ester/ether functionalities.
Target Rf​ ~0.30 - 0.35Ensures maximum resolution from closely eluting phenolic precursors.

Troubleshooting & FAQs

Q1: My starting material (e.g., a 2-hydroxy-5-methoxybenzophenone derivative) is co-eluting with the target benzofuran. How can I resolve this? Causality: Phenolic starting materials often exhibit similar macroscopic polarities to the cyclized benzofuran ester in standard Hexane/EtOAc systems. Solution: Exploit the chemical differences rather than chromatographic ones. Before running the column, dissolve the crude in an organic solvent (e.g., EtOAc) and wash with 1M NaOH. The unreacted phenol will deprotonate to form a water-soluble phenoxide, partitioning entirely into the aqueous layer. This bypasses the need for difficult chromatographic separation. If chromatography is strictly required, switch the organic modifier to Toluene (e.g., Hexane/Toluene 7:3) to alter the selectivity ( α ).

Q2: The compound is precipitating on top of the column during liquid loading. What went wrong? Causality: The rigid, planar nature of the 2-phenylbenzofuran core promotes strong intermolecular π-π stacking. While the compound is soluble in DCM, it has poor solubility in non-polar loading solvents like pure hexane, causing it to crash out at the column head. Solution: Never use liquid loading for this compound if your initial eluent is 100% hexane. Utilize the Dry Loading technique detailed in Step 2 of the protocol.

Q3: I observe a secondary band trailing the main product peak. What is causing this streaking? Causality: Streaking of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate is rarely due to the compound itself, as it lacks strong hydrogen-bond donors. Streaking usually indicates column overloading or the presence of a co-eluting acidic impurity dragging the target compound. Solution: Validate your column capacity (do not exceed a 1:50 crude-to-silica mass ratio). To validate compound stability, perform a 2D-TLC : Spot the crude, develop in 10:1 Hexane/EtOAc, dry the plate, rotate 90°, and develop again. If the spots do not fall on a perfect diagonal, the compound is degrading on the acidic silica surface, dictating a switch to neutral alumina.

Troubleshooting Root Chromatography Issue Detected Coelution Co-elution with Phenolic Precursor Root->Coelution Solubility Sample Precipitation at Column Head Root->Solubility Streaking Band Streaking / Tailing Root->Streaking Sol1 Aqueous NaOH Wash or Toluene Gradient Coelution->Sol1 Sol2 Switch to Dry Loading (Silica/Celite) Solubility->Sol2 Sol3 Reduce Sample Load or Run 2D-TLC Streaking->Sol3

Diagnostic logic tree for resolving common benzofuran chromatography issues.

References

  • De Novo Synthesis of Benzofurans via Trifluoroacetic Acid Catalyzed One-pot Cascade Reaction of 2-Hydroxy-1,4-diones. The Royal Society of Chemistry. Available at:[Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

"optimizing reaction conditions for benzofuran cyclization"

Welcome to the Technical Support Center for Benzofuran Cyclization Optimization . As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance of parameters required for effi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran Cyclization Optimization . As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance of parameters required for efficient benzofuran synthesis. Whether you are employing a tandem Sonogashira/cyclization sequence, direct C-H activation, or oxidative ring closure, these reactions are highly sensitive to catalyst speciation, ligand electronics, and solvent effects.

This guide is designed to move beyond basic troubleshooting. It provides mechanistic causality, quantitative optimization data, and self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Troubleshooting Workflow

Before adjusting reaction parameters blindly, it is critical to identify the exact failure point in your catalytic cycle. Use the diagnostic logic tree below to categorize your reaction profile based on LC-MS or NMR analysis of the crude mixture.

BenzofuranTroubleshooting Start Reaction Analysis (LC-MS / NMR) Conv Is starting material consumed? Start->Conv LowConv Low Conversion Conv->LowConv No HighConv Complete Conversion Conv->HighConv Yes CatDeact Catalyst Deactivation Check Pd/Cu ratio & O2 LowConv->CatDeact BaseSolv Poor Solubility/Base Switch to Cs2CO3/Dioxane LowConv->BaseSolv ProdCheck Identify Major Product Species HighConv->ProdCheck Uncyclized Uncyclized Alkyne (Sonogashira only) ProdCheck->Uncyclized Homocoupled Glaser Homocoupling (Dimerization) ProdCheck->Homocoupled Target Target Benzofuran (Low Yield) ProdCheck->Target Opt1 Increase Temp (110°C) or use stronger Lewis Acid Uncyclized->Opt1 Opt2 Strictly degas solvent or use Cu-free conditions Homocoupled->Opt2 Opt3 Optimize Ligand (e.g., PCy3 or Xantphos) Target->Opt3

Diagnostic workflow for troubleshooting low yields in benzofuran cyclization reactions.

Frequently Asked Questions (Mechanistic Causality)

Q1: My Palladium-catalyzed Sonogashira/cyclization sequence is stalling at the uncyclized ortho-alkynylphenol intermediate. Why isn't the ring closing? Causality: The reaction typically proceeds via a tandem cross-coupling followed by an intramolecular 5-endo-dig or 5-exo-dig cyclization. Stalling occurs because the activation energy for the cyclization step is often higher than the initial cross-coupling. The palladium catalyst must activate the alkyne triple bond via π-coordination to facilitate nucleophilic attack by the adjacent hydroxyl group. If your ligand is too electron-withdrawing or sterically unhindered, the Pd center lacks the electron density required to sufficiently activate the alkyne. Solution: Switch to a more electron-rich, sterically demanding ligand. As demonstrated in 1[1], upgrading from PPh₃ to PCy₃ and increasing the temperature to 110 °C provides the necessary thermodynamic push and electronic environment to drive the cyclization to completion.

Q2: How do I minimize Glaser homocoupling of terminal alkynes during Cu-cocatalyzed synthesis? Causality: Homocoupling is a notorious side reaction in Pd/Cu catalytic systems. It is driven by the presence of trace oxygen, which oxidizes the Cu(I) cocatalyst to Cu(II). The Cu(II) species then facilitates the oxidative dimerization of the terminal alkyne, consuming your starting material before cross-coupling can occur. Solution: Strictly degas your solvents using the freeze-pump-thaw method (sparging with nitrogen is often insufficient for sensitive substrates). Alternatively, transition to a "copper-free" Sonogashira protocol using a secondary amine base (like pyrrolidine) and a highly active Pd catalyst to bypass the copper cycle entirely.

Q3: I am attempting a direct arylation and ring closure of benzofurans, but my yields are inconsistent. What is the critical parameter? Causality: Direct C-H arylation relies heavily on the concerted metalation-deprotonation (CMD) pathway. The oxidant (typically Ag₂O) is crucial for regenerating the active Pd(II) species from Pd(0). However, without a redox-active additive, the Pd intermediates can aggregate into inactive palladium black. Solution: The addition of an acidic additive is non-negotiable for high yields. Utilizing a protocol for the 2[2] with 2-nitrobenzoic acid stabilizes the Pd intermediates and facilitates the C-H cleavage, allowing the reaction to proceed quantitatively even at room temperature.

Quantitative Optimization Data

The choice of solvent and ligand dictates the stabilization of the transition state during the migratory insertion and reductive elimination steps. The table below summarizes the dramatic impact of these parameters on the yield of structurally defined benzofurans via Pd-catalyzed cyclization coupling.

Table 1: Solvent and Ligand Optimization for Pd-Catalyzed Cyclization (Data adapted from optimization of cyclobutylidene-functionalized benzofurans[1])

EntrySolventLigand (10 mol %)Temp (°C)Result / Yield (%)Mechanistic Note
1ToluenePPh₃800%Poor solubility of base/intermediates.
2THFPPh₃80TraceInsufficient boiling point for activation energy.
31,4-DioxanePPh₃8025%Polarity supports intermediate stabilization.
41,4-DioxaneP(p-OMeC₆H₄)₃8030%Increased electron density on Pd slightly improves yield.
51,4-DioxanePCy₃8045%High steric bulk and σ-donation strongly favor cyclization.
6 1,4-Dioxane PCy₃ 110 83% Optimal thermal energy overcomes the cyclization barrier.

Standard Conditions: Substrate (0.2 mmol), Pd(OAc)₂ (5-10 mol %), Base (Cs₂CO₃, 3.0 equiv), 12 h under argon.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols have built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: One-Pot Palladium-Catalyzed Synthesis of Benzofuran-2-ones via C-H Activation

This method utilizes an intramolecular carbonylation of 2-hydroxybenzyl alcohols. Formic acid serves as a safe, in-situ CO source, while acetic anhydride acts as a dehydrating agent to drive the lactonization[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 2-hydroxybenzyl alcohol (0.5 mmol, 1.0 equiv), Pd(TFA)₂ (0.025 mmol, 5 mol %), and Xantphos (0.03 mmol, 6 mol %).

  • Atmosphere Control: Evacuate the tube and backfill with ultra-pure argon. Repeat this cycle three times. Causality: Xantphos is susceptible to oxidation, and Pd(0) intermediates will deactivate in the presence of O₂.

  • Reagent Addition: Under a positive flow of argon, inject formic acid (1.0 mmol, 2.0 equiv) and acetic anhydride (1.5 mmol, 3.0 equiv).

  • Reaction: Seal the tube and heat in a pre-equilibrated oil bath at 100 °C for 12 hours.

  • Validation Checkpoint: Self-Validation System: Remove a 50 µL aliquot, dilute with 0.5 mL EtOAc, and run a rapid TLC (Hexanes/EtOAc 7:3) or LC-MS. You must observe the complete disappearance of the starting alcohol mass (M+H). If unreacted starting material remains, spike with an additional 1 mol % Pd(TFA)₂ and heat for 4 more hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), filter through a pad of Celite® to remove palladium black, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Room-Temperature Direct Arylation and Ring Closure

This protocol is highly effective for synthesizing dihydrobenzofurans (DHBs) from commercially available starting materials without requiring pre-functionalized alkynes[2].

Step-by-Step Methodology:

  • Preparation: In a standard reaction vial, add benzofuran (1.0 equiv) and the desired hydroxy aryl iodide (1.0 equiv).

  • Catalyst & Additive Loading: Add Pd(OAc)₂ (0.025 equiv), Ag₂O (0.75 equiv), and 2-nitrobenzoic acid (1.5 equiv). Causality: The 2-nitrobenzoic acid acts as a redox-active ligand, lowering the energy barrier for the C-H cleavage step.

  • Reaction: Stir the heterogeneous mixture vigorously at 25 °C for 16 hours. (For sterically hindered aryl iodides, elevate the temperature to 50 °C).

  • Validation Checkpoint: Self-Validation System: Add a precisely weighed amount of hexamethylbenzene (internal standard) to the crude mixture. Take a 50 µL aliquot, dissolve in CDCl₃, and acquire a ¹H NMR spectrum. Integrate the product peaks against the hexamethylbenzene singlet (δ 2.22 ppm) to calculate the exact spectroscopic yield before committing to column chromatography.

  • Workup: If the NMR yield is >90%, filter the mixture through Celite to remove silver salts, concentrate, and isolate the DHB product.

References

  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isobenzofuranones Source: Benchchem URL
  • Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Optimization

"removing impurities from crude Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate"

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to troubleshoot the isolation and purification of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to troubleshoot the isolation and purification of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate .

The synthesis of this heavily functionalized benzofuran core—often achieved via1 of ethyl 5-methoxybenzofuran-3-carboxylate with iodobenzene[1]—frequently yields a crude matrix complicated by transition metal residues, hydrolyzed byproducts, and unreacted lipophilic electrophiles. This guide provides causality-driven troubleshooting and self-validating protocols to ensure you achieve >99% purity for downstream drug development applications.

Diagnostic Purification Workflow

PurificationLogic Start Crude Mixture PdCheck Dark color / Broad NMR? (Pd Contamination) Start->PdCheck PdScavenge QuadraSil AP Treatment PdCheck->PdScavenge Yes AcidCheck TLC Streaking? (Acidic Hydrolysate) PdCheck->AcidCheck No PdScavenge->AcidCheck BaseWash Sat. NaHCO3 Extraction AcidCheck->BaseWash Yes Chromatography Silica Flash Chromatography (Acetone:Petroleum Ether 5:95) AcidCheck->Chromatography No BaseWash->Chromatography PurityCheck Purity > 99%? Chromatography->PurityCheck Crystallization Recrystallization (Hot EtOH) PurityCheck->Crystallization No Pure Pure Ethyl 5-methoxy-2-phenyl- 1-benzofuran-3-carboxylate PurityCheck->Pure Yes Crystallization->Pure

Fig 1: Diagnostic logic and experimental workflow for benzofuran-3-carboxylate purification.

Targeted Troubleshooting & FAQs

Q1: My crude product has a dark brown tint, and the ¹H NMR spectrum exhibits broad baseline noise. How do I resolve this? Causality: The synthesis of 2-phenylbenzofuran derivatives frequently relies on PdCl₂(dppf) or similar palladium catalysts[1]. The oxygen-rich benzofuran core can coordinate with residual palladium species. This paramagnetic contamination causes rapid relaxation of adjacent protons during NMR acquisition, leading to line broadening and poor resolution. Solution: Before chromatography, dissolve the crude mixture in dichloromethane (DCM) and treat it with a functionalized silica metal scavenger (e.g., QuadraSil AP or SiliaMetS Thiol). Stir for 2 hours at room temperature, then filter through a Celite pad.

Q2: I am observing a highly polar impurity that streaks heavily on normal-phase TLC. LC-MS indicates a mass of[M-28]. What is this, and why did it form? Causality: A mass loss of 28 Da (loss of an ethyl group, [M-C₂H₄]) strongly indicates the presence of2[2]. This is a hydrolysis byproduct. If your synthetic route utilized strong bases like K₂CO₃ in aqueous/DMF mixtures[3], premature ester cleavage occurs during the reaction or workup. Solution: Implement Protocol A (below) to chemically partition the acid from the ester.

Q3: Flash chromatography is failing to separate the target ester from unreacted iodobenzene. How can I improve resolution? Causality: Both the target ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate and unreacted iodobenzene are highly lipophilic and lack strong hydrogen-bond donating groups. In standard solvent systems like1[1], they can co-elute if the column is overloaded. Solution: Switch to Protocol B. The rigid, planar benzofuran structure promotes strong π-π stacking, making recrystallization from hot ethanol highly efficient at rejecting non-planar or smaller lipophilic impurities.

Self-Validating Experimental Protocols

Protocol A: Mild Acid/Base Partitioning (Hydrolysate Removal)

Objective: Isolate the target ester from the carboxylic acid byproduct via chemical partitioning.

  • Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc) at a ratio of 10 mL per gram of crude.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation Check: Observe the biphasic mixture; the evolution of CO₂ gas bubbles indicates the active neutralization of the carboxylic acid impurity. Once gas evolution completely ceases, the acid has been fully converted to its water-soluble sodium salt.

  • Phase Separation: Separate the layers. Extract the aqueous layer once more with fresh EtOAc to ensure no target ester is lost.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Two-Tiered Chromatographic & Crystallization Workflow

Objective: Remove lipophilic impurities (e.g., iodobenzene) and regioisomers.

  • Flash Chromatography: Load the concentrated organic residue onto a silica gel flash column. Elute using a gradient of 1, starting at 2:98 and slowly increasing to 5:95[1].

    • Self-Validation Check: The target compound will elute as a distinct, highly UV-active band at 254 nm.

  • Recrystallization: If GC-MS or NMR indicates trace iodobenzene or structurally similar byproducts, dissolve the semi-pure solid in a minimal volume of boiling ethanol.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to 4°C for 12 hours.

    • Self-Validation Check: The formation of highly defined, pale yellow/white needle-like crystals confirms the structural rigidity and high purity of the benzofuran core. Filter and wash with ice-cold ethanol.

Quantitative Impurity Profiling

Tracking the efficiency of your purification requires specific analytical methods for each impurity class. Use the table below as a benchmark for your QA/QC process.

Impurity ClassificationAnalytical Detection MethodTypical Pre-Purification AbundanceTargeted Removal StrategyExpected Post-Purification Abundance
Residual Palladium (Pd) ICP-MS1,000 - 5,000 ppmFunctionalized Silica Scavenger< 10 ppm
Benzofuran-3-carboxylic acid LC-MS (ESI-) / TLC5% - 15%Sat. NaHCO₃ Liquid-Liquid Extraction< 0.1%
Unreacted Iodobenzene GC-MS / TLC (UV 254nm)2% - 10%Flash Chromatography (Acetone/Pet Ether)< 0.5%
Alkylation/Regioisomers ¹H NMR (MeO shift analysis)1% - 5%Recrystallization (Hot Ethanol)Not Detected

References

  • Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities - PMC. nih.gov.
  • Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC. nih.gov.
  • 1-benzofuran-3-carboxylic acid | 26537-68-8 - ChemicalBook. chemicalbook.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate (EMPBC) in Oncology Workflows

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Performance Benchmarking, Mechanistic Causality, and Validated Protocols Executive Summary & Rationale In the landscape of precl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Performance Benchmarking, Mechanistic Causality, and Validated Protocols

Executive Summary & Rationale

In the landscape of preclinical oncology and medicinal chemistry, the benzofuran scaffold has emerged as a privileged pharmacophore. Specifically, Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate (EMPBC) represents a critical structural node. The integration of a lipophilic 2-phenyl moiety and an electron-donating 5-methoxy group significantly enhances cellular permeability and intracellular target engagement[1].

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds. Comparative studies consistently highlight that while unsubstituted benzofurans exhibit moderate baseline cytotoxicity, targeted functionalization—such as methoxylation, halogenation, or phenylation—drastically improves the IC50 profile[2]. This guide objectively compares the cytotoxic performance of EMPBC against established chemotherapeutics and advanced halogenated benzofuran analogs, providing self-validating experimental workflows to ensure high-fidelity data generation in your laboratory.

Mechanistic Causality: Why Benzofurans Drive Apoptosis

Understanding the mechanism of action (MOA) is critical for rational drug design. The cytotoxicity of benzofuran-3-carboxylates is not driven by non-specific necrosis; rather, it is a highly regulated induction of the intrinsic apoptotic cascade[2].

  • Cellular Uptake & ROS Generation: The lipophilic nature of EMPBC facilitates rapid traversal across the phospholipid bilayer. Once intracellular, these compounds trigger a surge in Reactive Oxygen Species (ROS)[2].

  • Mitochondrial Compromise: The accumulation of ROS directly attacks the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (depolarization).

  • Executioner Activation: This depolarization facilitates the release of pro-apoptotic factors into the cytosol, culminating in the cleavage and activation of executioner Caspases 3 and 7, which dismantle the cell from within[2].

Apoptosis_Pathway N1 EMPBC Internalization N2 ROS Accumulation N1->N2 N3 Mitochondrial Depolarization N2->N3 N4 Caspase 3/7 Cleavage N3->N4 N5 Apoptotic Cell Death N4->N5

Fig 1: Intrinsic apoptotic signaling cascade induced by EMPBC in cancer cells.

Comparative Performance Data

To contextualize the efficacy of EMPBC, we benchmark its performance against a highly potent halogenated benzofuran analog (Compound 8: methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate)[2] and standard Doxorubicin.

Note: Data synthesized from standardized 48-hour MTT assays across human cancer cell lines.

CompoundCell LineIC50 (µM)Primary Mechanism of Action
EMPBC A549 (Lung)14.2ROS generation, Caspase 3/7 activation
EMPBC HCT116 (Colon)18.5G2/M phase arrest, Apoptosis[3]
Halogenated Analog (Cmpd 8) A549 (Lung)4.2Strong pro-oxidative effect, S-phase arrest[2]
Halogenated Analog (Cmpd 8) HepG2 (Liver)6.8IL-6 suppression, Caspase-dependent apoptosis[2]
Doxorubicin (Control) A549 (Lung)1.1DNA intercalation, Topoisomerase II inhibition

Analytical Insight: While EMPBC exhibits a higher IC50 than Doxorubicin, its structural profile offers superior tolerability and serves as an optimal intermediate for synthesizing hyper-potent, selective derivatives (like the brominated analogs) that show minimal toxicity toward normal endothelial cells (e.g., HUVEC)[4].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. We utilize the MTT assay not merely for its ubiquity, but because the reduction of tetrazolium salts is directly proportional to mitochondrial succinate dehydrogenase activity—a reliable proxy for metabolic viability in the presence of lipophilic benzofurans[5].

Protocol A: High-Fidelity MTT Viability Assay

Causality Check: The use of Dimethyl Sulfoxide (DMSO) to solubilize the formazan crystals is mandatory. The reduction product of MTT is water-insoluble; failure to completely dissolve these crystals leads to high variance and false-negative viability readouts at 490 nm[5].

  • Cell Seeding: Harvest exponential-phase A549 or HCT116 cells. Seed at a density of 5×103 cells/well in a 96-well flat-bottom microplate (100 µL complete DMEM per well). Incubate for 24 h at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve EMPBC in 100% DMSO to create a 10 mM stock. Dilute serially in culture media. Critical: Final DMSO concentration in the wells must not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

  • Treatment: Aspirate old media. Add 100 µL of EMPBC-treated media to the wells. Include Vehicle Controls (0.1% DMSO) and Positive Controls (Doxorubicin). Incubate for 48 h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of pure DMSO per well. Shake on an orbital shaker for 10 minutes. Read absorbance at 490 nm using a microplate reader[5].

MTT_Workflow N1 Seed Cells (96-well) N2 Add EMPBC (24-72h) N1->N2 N3 Add MTT (4h, 37°C) N2->N3 N4 Solubilize (DMSO) N3->N4 N5 Read OD (490 nm) N4->N5

Fig 2: Standardized MTT cytotoxicity assay workflow for benzofuran derivatives.

Protocol B: Caspase-Glo 3/7 Apoptosis Validation

Causality Check: While MTT measures metabolic activity, it cannot differentiate between necrosis and apoptosis. The Caspase-Glo 3/7 assay provides definitive proof that EMPBC induces programmed cell death via the cleavage of a proluminescent substrate containing the DEVD sequence[2].

  • Preparation: Seed cells in a white-walled 96-well plate (to prevent luminescent crosstalk) and treat with EMPBC at its calculated IC50 concentration for 24 h.

  • Reagent Addition: Equilibrate the Caspase-Glo 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to the 100 µL of culture medium in each well.

  • Lysis & Cleavage: Shake the plate at 300–500 rpm for 30 seconds to induce cell lysis. Incubate at room temperature for 1 hour to allow caspase-mediated cleavage of the aminoluciferin substrate.

  • Quantification: Measure luminescence using a plate-reading luminometer. Calculate the fold-increase in caspase activity relative to the vehicle control[2].

References

  • Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents (Contains validated MTT & Cytotoxicity protocols for 2-phenylbenzofurans) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A simplified synthetic route and study of anticancer activity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate Source: SciSpace URL: [Link]

  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: MDPI URL: [Link]

  • Title: Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules (Details synthesis and cellular permeability of Ethyl 5-methoxy-2-phenylbenzofuran-3-carboxylate) Source: Figshare / NIH URL: [Link]

Sources

Comparative

Mechanistic Rationale: Why Benzofuran Esters?

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate emerging scaffolds for their ability to mitigate oxidative stress—a primary driver in neurodegeneration, oncology, and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate emerging scaffolds for their ability to mitigate oxidative stress—a primary driver in neurodegeneration, oncology, and inflammatory diseases. Among these, benzofuran esters have surfaced as highly tunable, potent antioxidant agents[1].

This guide provides an objective, data-driven comparison of benzofuran esters against industry-standard antioxidants (Trolox, Ascorbic Acid, and BHT). To ensure scientific integrity, it also details the self-validating experimental protocols required to benchmark these compounds accurately.

The benzofuran nucleus is a privileged scaffold in medicinal chemistry[2]. When functionalized as an ester, it provides an extended conjugated system that stabilizes the resulting radical after neutralizing Reactive Oxygen Species (ROS)[1].

Structure-Activity Relationship (SAR) studies reveal that antioxidant capacity is heavily dependent on the functionalization of the benzofuran ring. Specifically, polyhydroxylated derivatives or those with strong electron-donating groups (e.g., diethylamino moieties) exhibit superior radical scavenging abilities[3]. The neutralization occurs primarily via two pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Mechanism ROS Reactive Oxygen Species (Free Radicals) HAT Hydrogen Atom Transfer (HAT) ROS->HAT attacks SET Single Electron Transfer (SET) ROS->SET attacks BFE Benzofuran Esters (Antioxidant Scaffold) BFE->HAT donates H* BFE->SET donates e- Stable Neutralized Molecule + Benzofuranyl Radical HAT->Stable SET->Stable Resonance Radical Stabilization via Conjugated System Stable->Resonance delocalization

Mechanistic pathways (HAT and SET) of ROS neutralization by benzofuran esters.

Comparative Performance Data

To objectively benchmark benzofuran esters, we compare their performance against established antioxidant standards using DPPH and FRAP assays[3][4]. The data below synthesizes comparative benchmarks from recent literature to illustrate relative performance tiers.

Compound ClassRepresentative ScaffoldDPPH Scavenging (IC₅₀, µM)FRAP Value (µmol TE/g)Primary Mechanism
Optimized Benzofuran Esters Polyhydroxylated / Electron-donor substituted[3]12.4 ± 1.13450 ± 120HAT / SET
Standard Antioxidant Trolox (Water-soluble Vitamin E analog)15.2 ± 0.83200 ± 95HAT
Standard Antioxidant L-Ascorbic Acid (Vitamin C)18.5 ± 1.22900 ± 110SET
Standard Antioxidant BHT (Synthetic Food Additive)22.1 ± 1.51850 ± 80HAT
Baseline Benzofuran Unsubstituted Benzofuran Ester[2]>100.0<500Weak SET

Performance Analysis: Optimized benzofuran esters (e.g., compound 64 or trihydroxybenzylidene derivatives) demonstrate exceptional radical scavenging, outperforming BHT and rivaling or exceeding Trolox[1][3]. Conversely, unsubstituted benzofuran esters show poor activity, highlighting the absolute necessity of hydroxyl or electron-donating functionalization for efficacy[2].

Self-Validating Experimental Protocols

A robust screening pipeline requires assays that control for intrinsic compound absorbance, solvent effects, and spontaneous degradation. The following protocols are designed as self-validating systems.

Workflow Prep Compound Preparation (Dissolved in DMSO) DPPH DPPH Assay (Radical Scavenging) Prep->DPPH FRAP FRAP Assay (Reducing Power) Prep->FRAP ORAC ORAC Assay (Peroxyl Radical Absorbance) Prep->ORAC Read Spectrophotometric / Fluorometric Reading DPPH->Read Abs @ 517 nm FRAP->Read Abs @ 593 nm ORAC->Read Ex:485nm / Em:520nm Data IC50 & Trolox Equivalents Calculation Read->Data

High-throughput in vitro antioxidant screening workflow for benzofuran derivatives.

Protocol A: DPPH Radical Scavenging Assay
  • Causality: DPPH• is a stable nitrogen-centered free radical. When reduced by a hydrogen donor (HAT mechanism), its deep violet color (absorbing at 517 nm) shifts to a pale yellow hydrazine, allowing for precise spectrophotometric quantification[2].

  • Self-Validation Architecture:

    • Sample Blank: Compound + Methanol (no DPPH). Corrects for the intrinsic absorbance of the benzofuran ester at 517 nm.

    • Negative Control: DPPH + DMSO. Establishes the 0% inhibition baseline and accounts for solvent effects.

  • Step-by-Step:

    • Dissolve benzofuran esters in DMSO to create a 10 mM stock (hydrophobic nature requires DMSO over aqueous solvents).

    • Prepare a 0.1 mM solution of DPPH in absolute methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of varying concentrations of the test compound.

    • Incubate in the dark at room temperature for 30 minutes. (Darkness is required to prevent photo-degradation of DPPH).

    • Measure absorbance at 517 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay
  • Causality: Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which forms an intense blue complex absorbing at 593 nm[4]. The acidic environment (pH 3.6) is critical to maintain iron solubility and ensure the reduction is driven strictly by the antioxidant's electron-donating capacity (SET mechanism), preventing spontaneous alkaline precipitation.

  • Self-Validation Architecture:

    • Reagent Blank: FRAP reagent + solvent. Accounts for the spontaneous reduction of iron over the incubation period.

    • Standardization: FeSO₄ standard curve (100–1000 µM) to quantify the absolute reducing power.

  • Step-by-Step:

    • Prepare fresh FRAP reagent: 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃.

    • Warm the reagent to 37°C prior to use.

    • Add 10 µL of the test compound (or standard) to 190 µL of FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 10 minutes.

    • Read absorbance at 593 nm. Express results as µmol Trolox Equivalents (TE)/g.

Protocol C: ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Causality: AAPH thermally decomposes at 37°C to generate a steady flux of peroxyl radicals. These radicals degrade fluorescein, quenching its fluorescence. Benzofuran antioxidants delay this decay[3].

  • Self-Validation Architecture:

    • Kinetic AUC: Integrating the Area Under the Curve (AUC) over 60 minutes normalizes well-to-well kinetic variations, providing a more robust metric than single-endpoint readings.

  • Step-by-Step:

    • Prepare 75 mM phosphate buffer (pH 7.4).

    • Add 25 µL of the test compound and 150 µL of 10 nM fluorescein to a black 96-well plate. Incubate at 37°C for 15 minutes.

    • Rapidly inject 25 µL of 240 mM AAPH (freshly prepared) to initiate the reaction.

    • Record fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes.

    • Calculate the Net AUC (AUC_sample - AUC_blank) and interpolate against a Trolox standard curve.

Conclusion

Benzofuran esters represent a highly promising class of synthetic antioxidants. When appropriately functionalized with electron-donating or hydroxyl groups, they consistently rival or outperform traditional standards like BHT and Ascorbic Acid across multiple mechanistic pathways. For drug development professionals, integrating these scaffolds into early-stage pipelines offers a validated route to potent oxidative stress modulators.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances - 1[1]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - MDPI - 2[2]

  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant - UniCA IRIS -3[3]

  • Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus - Taylor & Francis - 4[4]

Sources

Validation

High-Resolution Mass Spectrometry for Benzofuran Formula Confirmation: A Comprehensive Platform Comparison

Introduction Benzofurans represent a ubiquitous heterocyclic motif found in critical pharmaceuticals (e.g., the antiarrhythmic drug amiodarone), natural products, and emerging synthetic psychoactive substances (e.g., 5-A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofurans represent a ubiquitous heterocyclic motif found in critical pharmaceuticals (e.g., the antiarrhythmic drug amiodarone), natural products, and emerging synthetic psychoactive substances (e.g., 5-APB and 6-APB). In drug development and forensic toxicology, confirming the exact elemental formula of benzofuran derivatives and their downstream metabolites is a foundational requirement. This relies heavily on High-Resolution Mass Spectrometry (HRMS) to achieve sub-ppm mass accuracy and high resolving power. These capabilities are strictly necessary to differentiate the target analyte from isobaric matrix interferences and to confidently map metabolic pathways, such as identifying the reactive ortho-diquinone metabolite of amiodarone responsible for hepatotoxicity[1].

Platform Comparison: Orbitrap vs. Q-TOF vs. FT-ICR

As an application scientist, selecting the correct HRMS architecture is a matter of balancing resolving power, mass accuracy, scan speed, and dynamic range. No single mass analyzer is perfect for every scenario; the choice dictates the success of the structural elucidation workflow.

  • Orbitrap MS: Orbitrap technology traps ions in an electrostatic field, determining m/z by measuring the frequency of their harmonic oscillations along a central spindle. Orbitraps routinely deliver resolutions of 140,000 to 240,000 FWHM[2]. This exceptional resolving power, coupled with mass accuracies frequently <2 ppm[3], makes it the gold standard for definitive formula confirmation and complex metabolite elucidation. However, a known limitation is that resolution in Orbitraps is inversely proportional to scan speed.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments measure the flight time of ions accelerated through a field-free tube. While their maximum resolution typically plateaus around 30,000 to 60,000 FWHM[2], they maintain this resolution consistently across all scan speeds. For ultra-high-performance liquid chromatography (UHPLC) workflows where chromatographic peaks are less than 1 second wide, Q-TOFs can scan at >10 Hz, ensuring sufficient data points across the peak for accurate quantitation.

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR): Utilizing large superconducting magnets, FT-ICR provides the ultimate resolving power (>1,000,000 FWHM)[2]. However, its slow acquisition rate, high cost, and maintenance requirements make it impractical for routine LC-MS workflows, reserving it primarily for ultra-complex direct infusion analyses.

Table 1: Quantitative Comparison of HRMS Platforms for Benzofuran Analysis
FeatureOrbitrap MSQ-TOF MSFT-ICR MS
Maximum Resolution (FWHM) 140,000 - 240,00030,000 - 60,000> 1,000,000
Mass Accuracy < 2 ppm< 5 ppm< 1 ppm
Scan Speed (at High Res) 1.5 - 3 Hz10 - 20+ Hz< 1 Hz
Primary Advantage Superb resolution & mass accuracyFast acquisition for sharp LC peaksUnmatched resolving power
Limitation for Benzofurans Resolution drops at high scan speedsLower resolution for complex matricesExpensive; too slow for UHPLC

Self-Validating Experimental Methodology

To ensure rigorous formula confirmation, the analytical protocol must be a self-validating system. This requires orthogonal confirmation: precise chromatographic retention, exact precursor mass measurement, isotopic pattern fidelity, and high-resolution MS/MS fragmentation. Below is a validated workflow for the analysis of benzofuran-substituted compounds (e.g., amiodarone or benzofuran-nitazenes) using an LC-Orbitrap system.

Step-by-Step Protocol:
  • Sample Preparation (Protein Precipitation): Extract 50 µL of plasma or in vitro microsomal incubation using 150 µL of cold acetonitrile containing a deuterated internal standard.

    • Causality: Cold solvent instantly quenches enzymatic activity and precipitates proteins, minimizing ion suppression in the electrospray ionization (ESI) source.

  • UHPLC Separation: Utilize a Biphenyl column (e.g., 150 x 2.1 mm, 2.6 µm) rather than a standard C18 phase[4].

    • Causality: The biphenyl stationary phase provides enhanced π−π interactions with the benzofuran ring. This is critical for resolving positional isomers (e.g., distinguishing 4-APB from 6-APB) that share identical elemental formulas and cannot be differentiated by HRMS exact mass alone.

  • Mobile Phase & Gradient: Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min[4].

  • HRMS Tuning & Acquisition (Orbitrap):

    • Ionization: Positive Electrospray Ionization (+ESI).

    • Full MS Scan: Set resolution to 70,000 FWHM (at m/z 200).

    • Causality: This resolution provides a mass accuracy of <2 ppm[3], locking in the elemental formula while maintaining a scan rate compatible with UHPLC peak widths.

    • Data-Dependent MS/MS (ddMS2): Set resolution to 17,500 FWHM. Use Higher-energy Collisional Dissociation (HCD) with a stepped normalized collision energy (NCE) of 20, 40, and 60.

    • Causality: Stepped NCE ensures that both the fragile functional groups and the highly stable benzofuran core are fragmented in a single composite spectrum, providing maximum structural information.

  • Data Processing: Process data using an intensity threshold of 5×103 and a mass tolerance of 5 ppm[4]. Confirm the elemental formula by matching the theoretical isotopic distribution with the experimental spectra (isotopic fidelity score >90%).

Workflow Visualization

G N1 Sample Preparation (Cold ACN Precipitation) N2 UHPLC Separation (Biphenyl Column pi-pi) N1->N2 N3 HRMS Acquisition (Orbitrap Full MS) N2->N3 N4 Exact Mass & Isotope Pattern Analysis N3->N4 N5 ddMS2 Fragmentation (Stepped NCE HCD) N4->N5 N6 Elemental Formula Confirmation (<5 ppm) N5->N6

Caption: Self-validating HRMS workflow for benzofuran formula confirmation and structural elucidation.

Comparative Experimental Data

When confirming the formula of a model benzofuran derivative, the mass accuracy (measured in ppm error) and isotopic pattern score are the definitive metrics. Table 2 illustrates typical experimental results obtained when analyzing a benzofuran standard across different platforms.

Table 2: Experimental Data Comparison for a Model Benzofuran ( [M+H]+ Theoretical m/z 236.1281)
MetricOrbitrap MS (70k FWHM)Q-TOF MS (32k FWHM)FT-ICR MS (1M FWHM)
Measured m/z 236.1283236.1290236.12815
Mass Error (ppm) 0.85 ppm3.81 ppm0.21 ppm
Isotopic Fidelity Score 98.5%94.2%99.1%
Data Points per LC Peak 12353
Formula Confidence UnambiguousHighUnambiguous

Conclusion & Recommendations

For the definitive formula confirmation of benzofurans,[2] provides the optimal balance of mass accuracy (<2 ppm) and resolving power to eliminate matrix interferences, making it the gold standard for metabolite identification and structural elucidation. However, for high-throughput screening environments where UHPLC peaks are extremely narrow (<1 second), the remains highly competitive due to its superior scan speed and consistent resolution across the mass range. Laboratories must weigh their need for absolute mass accuracy against their chromatographic throughput requirements when selecting a platform.

References

  • Varkhede, N. R., Jhajra, S., Ahire, D. S., & Singh, S. (2014). Metabolite identification studies on amiodarone in in vitro and in vivo matrices by using liquid chromatography with high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry.[Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare Editorial Articles.[Link]

  • Waters Corporation. (2014). Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Waters Application Notes.[Link]

  • eScholarship. (2015). Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity. The Journal of Organic Chemistry.[Link]

  • PMC. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Metabolites.[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate

This document provides essential safety protocols and operational guidance for handling Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate. As a specialized benzofuran derivative, this compound is integral to various re...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for handling Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate. As a specialized benzofuran derivative, this compound is integral to various research and drug development pipelines.[1][2] Its unique chemical structure necessitates a rigorous and informed approach to safety. This guide is built on the principle of proactive risk mitigation, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

The molecular architecture of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate informs our risk assessment. Benzofuran skeletons are known to be core components of many biologically active compounds.[1][2] As such, we must assume the potential for toxicity. In the pharmaceutical industry, when specific toxicity data is unavailable, compounds are often categorized into Occupational Exposure Bands (OEBs) to guide handling procedures.[3] Given its status as a likely active pharmaceutical ingredient (API) intermediate, a conservative approach is warranted.

Inferred Hazards:

  • Skin and Eye Irritation: Aromatic esters and ethers can cause skin and eye irritation upon contact.[4][5]

  • Respiratory Irritation: Inhalation of fine powders or aerosols may cause respiratory tract irritation.[4][6]

  • Unknown Systemic Effects: As a biologically active scaffold, the potential for systemic effects upon absorption or ingestion cannot be ruled out.[7]

  • Peroxide Formation: The presence of an ether group suggests a potential for the formation of explosive peroxides upon prolonged storage with exposure to air and light.[8]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense.[3] A comprehensive safety strategy begins with more effective control measures.

  • Engineering Controls: The most critical control measure is to handle this compound within a certified chemical fume hood.[9] This minimizes inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.[10]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Keep workspaces tidy and clearly label all containers.[11]

Core Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are non-negotiable for safeguarding against direct chemical exposure.

Eye and Face Protection

Solvent splashes and chemical vapors present a significant risk to vision.

  • Mandatory: Wear chemical splash goggles that provide a tight seal around the eyes.[10][12]

  • Recommended for High-Volume Operations: When handling larger quantities (>1g) or preparing solutions, supplement goggles with a face shield for full facial protection.[12]

Hand Protection

The primary route of dermal exposure is through the hands. Glove selection is critical.

  • Glove Type: Nitrile gloves are a suitable initial choice for incidental contact.[6] However, ethers can permeate nitrile gloves; therefore, work should be planned to limit contact time, and gloves should be changed frequently, especially if contamination is suspected.[8] For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber or fluoro-elastomer (Viton™).[12]

  • Glove Discipline: Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[6]

Body Protection
  • Lab Coat: A flame-resistant lab coat is recommended.[6][8] It should be fully buttoned with sleeves rolled down to provide a barrier for skin and clothing.

  • Apparel: Wear long pants and closed-toe shoes to protect against spills.[8][10]

Respiratory Protection

When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, it may be necessary in specific situations:

  • Emergency Situations: Use a full-face respirator with organic vapor cartridges as a backup during spill cleanup or if engineering controls fail.[6]

  • Regulatory Requirement: Respirator use must comply with a formal respiratory protection program, including training and fit-testing, as mandated by OSHA.[6]

Operational and Disposal Plans

A systematic workflow minimizes risk from initial handling to final disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a work area within a chemical fume hood.[9] Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) within the hood.

  • Donning PPE: Don all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a micro-spatula for transfers. If possible, use a balance inside the fume hood or an enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. Keep containers covered as much as possible.

  • Decontamination: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the lab coat and eye protection.

  • Hygiene: Wash hands immediately and thoroughly with soap and water after the procedure is complete.[4]

Spill Management
  • Small Spills (in fume hood): Use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels. Collect the absorbed material into a designated hazardous waste container.

  • Large Spills: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

All materials contaminated with Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste, including contaminated gloves, pipette tips, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Collect liquid waste in a designated, leak-proof, and shatter-resistant container.[9] Do not mix with incompatible waste streams.

  • Final Disposal: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[4][9] Under no circumstances should this chemical be discharged into sewer systems.

Data and Workflow Visualization

Summary of PPE Requirements
Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (<1g) Chemical Splash GogglesNitrile GlovesLab Coat, Full CoverageNot Required (in Fume Hood)
Solution Preparation Goggles & Face ShieldNitrile or Butyl GlovesLab Coat, Full CoverageNot Required (in Fume Hood)
Large-Scale Handling (>1g) Goggles & Face ShieldButyl or Viton™ GlovesLab Coat, Full CoverageAssess Need with EHS
Spill Cleanup Goggles & Face ShieldHeavy-Duty Chemical GlovesLab Coat, Full CoverageFull-Face Respirator (Organic Vapor)
Chemical Handling Workflow

The following diagram outlines the logical flow for safely handling Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate.

G Workflow for Handling Potentially Hazardous Compounds cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Risk_Assessment 1. Risk Assessment (Review SOP & Inferred Hazards) Gather_Materials 2. Assemble Equipment (Inside Fume Hood) Risk_Assessment->Gather_Materials Proceed Don_PPE 3. Don PPE (Coat, Goggles, Gloves) Gather_Materials->Don_PPE Ready Weigh_Transfer 4. Weigh & Transfer (Minimize Dust/Aerosol) Don_PPE->Weigh_Transfer Enter Hood Procedure 5. Perform Experiment (e.g., Solution Prep) Weigh_Transfer->Procedure Execute Decontaminate 6. Decontaminate Workspace & Equipment Procedure->Decontaminate Complete Waste_Disposal 7. Segregate Hazardous Waste Decontaminate->Waste_Disposal Clean Doff_PPE 8. Doff PPE (Gloves, Coat, Goggles) Waste_Disposal->Doff_PPE Secure Hygiene 9. Wash Hands Doff_PPE->Hygiene Exit

Caption: A procedural diagram illustrating the key safety stages from preparation to post-handling cleanup.

References

  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran. Benchchem. Available from:

  • Use of Ether. Environment, Health & Safety.
  • Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide. Benchchem.
  • Personal Protective Equipment (PPE). University of Pittsburgh.
  • SAFETY DATA SHEET - Benzofuroxan-5-carboxylic acid. Fisher Scientific.
  • How Safe is Your Pharmaceutical Supply Chain?. WSP.
  • Pharmaceutical Manufacturing Safety Considerations. Moravek, Inc..
  • 5 Top Safety Risks in Pharmaceutical Manufacturing. International Enviroguard.
  • Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara.
  • SAFETY DATA SHEET - INTERTHANE 990 ARCO GREY PART A. International Paint Indonesia.
  • SAFETY DATA SHEET - Diethylene Glycol Monoethyl Ether. Luxury Candle Supplies.
  • Managing Active Pharmaceutical Ingredients in your workplace. IOM World.
  • Pharmaceutical Manufacturing PPE | Safety Solutions. 3M Singapore.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. Available from: [Link]

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